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  • Product: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol
  • CAS: 1157642-42-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. The quinoline and piperidine scaffolds are of significant interest in medicinal chemistry, and this guide is intended for researchers, scientists, and professionals in drug development.[1][2][3] The document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of the expected spectroscopic data for structural elucidation and purity assessment.

Introduction: The Significance of Aminoquinolines and Piperidines in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] Notably, the 4-aminoquinoline and 8-aminoquinoline derivatives have been extensively studied and have led to the development of crucial drugs like chloroquine and primaquine.[5][6][7] The amino group on the quinoline ring provides a key site for modification, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[8]

Similarly, the piperidine moiety is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals.[2][3][9] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable component in the design of ligands for a diverse array of biological targets.[10] The incorporation of a piperidine ring can enhance a molecule's solubility, metabolic stability, and bioavailability.

The target molecule, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS No. 1157642-42-6), combines these two important pharmacophores.[11] The strategic placement of a piperidin-4-ol substituent on an aminoquinoline core presents an intriguing scaffold for exploring new chemical space in drug discovery. This guide proposes a robust synthetic strategy and a comprehensive characterization workflow for this compound.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 1-(5-Aminoquinolin-6-yl)piperidin-4-ol can be envisioned through a nucleophilic aromatic substitution reaction. This approach involves the reaction of a suitably activated quinoline precursor with piperidin-4-ol. A common strategy for forming such aryl-piperidine bonds is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. However, a more direct nucleophilic aromatic substitution can be achieved if the quinoline ring is sufficiently activated.

Given the electron-donating nature of the amino group at the 5-position, direct substitution at the 6-position can be challenging. A more likely route would involve starting with a quinoline derivative that has a leaving group at the 6-position and a nitro group at the 5-position. The nitro group acts as a strong electron-withdrawing group, activating the 6-position for nucleophilic attack. Subsequent reduction of the nitro group would then yield the desired 5-aminoquinoline derivative.

A proposed two-step synthesis is outlined below:

Step 1: Nucleophilic Aromatic Substitution

6-Bromo-5-nitroquinoline would be reacted with piperidin-4-ol in the presence of a suitable base and solvent. The electron-withdrawing nitro group facilitates the displacement of the bromide by the secondary amine of piperidin-4-ol.

Step 2: Reduction of the Nitro Group

The resulting 1-(5-nitroquinolin-6-yl)piperidin-4-ol would then be subjected to a reduction reaction to convert the nitro group to an amino group. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid.

Synthetic Workflow cluster_synthesis Proposed Synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol start 6-Bromo-5-nitroquinoline + Piperidin-4-ol step1 Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) start->step1 intermediate 1-(5-Nitroquinolin-6-yl)piperidin-4-ol step1->intermediate step2 Nitro Group Reduction (e.g., SnCl2·2H2O, EtOH, HCl) intermediate->step2 product 1-(5-Aminoquinolin-6-yl)piperidin-4-ol step2->product

Caption: Proposed two-step synthetic workflow for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.

Detailed Experimental Protocol

Synthesis of 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
  • To a stirred solution of 6-bromo-5-nitroquinoline (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidin-4-ol (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-nitroquinolin-6-yl)piperidin-4-ol.

Synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol
  • Dissolve 1-(5-nitroquinolin-6-yl)piperidin-4-ol (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Add concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.

Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the final compound.[12]

Characterization_Workflow cluster_characterization Characterization of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms elucidation Structural Elucidation and Purity Confirmation nmr->elucidation ftir->elucidation ms->elucidation

Sources

Exploratory

An In-depth Technical Guide to the Molecular Modeling and Docking of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Abstract This technical guide provides a comprehensive walkthrough of the molecular modeling and docking procedures for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, a novel compound with significant therapeutic potential. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the molecular modeling and docking procedures for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, a novel compound with significant therapeutic potential. As researchers, scientists, and drug development professionals, understanding the intricacies of in-silico analysis is paramount for accelerating drug discovery pipelines. This document offers a detailed, step-by-step methodology, grounded in scientific integrity and field-proven insights, to investigate the binding mechanism of this compound against a hypothetical, yet plausible, biological target. The protocols outlined herein are designed to be self-validating, ensuring robustness and reproducibility.

Introduction: The Rationale for In-Silico Investigation

The quinoline and piperidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including antibacterial, anti-tuberculosis, and central nervous system effects.[1][2][3][4] The novel compound, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, combines these two pharmacologically significant moieties, making it a compelling candidate for drug discovery efforts.

Given the nascent stage of research on this specific molecule, molecular modeling and docking present a powerful, cost-effective, and rapid approach to hypothesize its mechanism of action and identify potential biological targets.[5][6][7] This in-depth guide will utilize a hypothetical scenario where 1-(5-Aminoquinolin-6-yl)piperidin-4-ol is investigated as a potential antibacterial agent targeting Staphylococcus aureus DNA gyrase, a well-established target for quinolone antibiotics.[4]

The primary objectives of this guide are:

  • To provide a robust, step-by-step protocol for the molecular modeling and docking of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.

  • To explain the scientific reasoning behind each experimental choice, fostering a deeper understanding of the process.

  • To detail methods for the analysis and validation of docking results, ensuring the scientific rigor of the in-silico investigation.

The Bedrock of Prediction: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][8] The process is fundamentally governed by two interconnected components: a sampling algorithm and a scoring function .

  • Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site.[6] Algorithms can range from systematic searches to stochastic methods like genetic algorithms, as used in AutoDock.[6]

  • Scoring Function: Once a set of possible binding poses is generated, the scoring function estimates the binding affinity for each pose.[6][9] These functions are mathematical models that approximate the thermodynamics of the ligand-protein interaction. A lower docking score generally indicates a more favorable binding energy.[9]

It is crucial to recognize that docking simulations are predictive models and their accuracy is dependent on the quality of the input structures and the appropriateness of the chosen algorithms and scoring functions.[10]

A Practical Guide: The Molecular Docking Workflow

This section delineates a comprehensive, step-by-step methodology for the molecular docking of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol against S. aureus DNA gyrase. The workflow is designed to be reproducible and is based on widely accepted best practices in the field.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Preparation 3.1 Ligand Preparation Target_Selection_Preparation 3.2 Target Selection & Preparation Docking_Protocol 3.3 Molecular Docking Target_Selection_Preparation->Docking_Protocol Post_Docking_Analysis 3.4 Post-Docking Analysis & Validation Docking_Protocol->Post_Docking_Analysis

Caption: The overall molecular docking workflow.

Ligand Preparation: From 2D Structure to 3D Conformer

The initial step involves the preparation of the ligand, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, for docking. This process ensures that the molecule is in a chemically correct and energetically minimized state.

Protocol:

  • Obtain 2D Structure: The 2D structure of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol can be drawn using chemical drawing software such as ChemDraw or MarvinSketch, or obtained from a chemical database like PubChem if available.

    Ligand_Structure cluster_ligand a 1-(5-Aminoquinolin-6-yl)piperidin-4-ol ligand_img ligand_img

    Caption: 2D structure of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Many software packages can perform this conversion, often employing energy minimization algorithms to generate a low-energy 3D structure.[11]

  • Add Hydrogens: Add hydrogen atoms to the 3D structure. This is a critical step as hydrogens are often omitted in 2D representations but are essential for accurate charge calculations and identifying potential hydrogen bonds.[11][12]

  • Assign Partial Charges: Assign partial charges to each atom of the ligand. The distribution of charges influences the electrostatic interactions with the protein. Gasteiger charges are a commonly used method for this purpose.[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[14]

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[15]

Protein Target Selection and Preparation: Readying the Receptor

The selection and preparation of the target protein are crucial for a successful docking study. For our hypothetical scenario, we will use the crystal structure of S. aureus DNA gyrase.

Protocol:

  • Select a PDB Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might select a PDB entry of S. aureus DNA gyrase complexed with a known inhibitor. The presence of a co-crystallized ligand helps in defining the binding site and validating the docking protocol.[10]

  • Clean the Protein Structure: The initial PDB file often contains non-essential molecules that need to be removed.

    • Remove Water Molecules: Delete all water molecules from the PDB file, unless specific water molecules are known to be critical for ligand binding.[16][17]

    • Remove Heteroatoms and Ligands: Remove any co-crystallized ligands, ions, or other heteroatoms that are not part of the protein or essential cofactors.[16][18]

    • Handle Multiple Chains: If the protein exists as a multimer, retain only the chain(s) that form the binding site of interest.[18]

  • Add Hydrogens: Add hydrogen atoms to the protein structure, paying attention to the correct protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.[12][17]

  • Assign Charges: Assign partial charges to the protein atoms.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand or by using binding site prediction algorithms.[10] This defined space is where the docking software will attempt to place the ligand.

  • Save the Prepared Protein: Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking Protocol: Simulating the Interaction

With the prepared ligand and protein, the docking simulation can be performed. This protocol uses AutoDock Vina as an example, a widely used and effective docking program.[19]

Protocol:

  • Set Up the Grid Box: Define a 3D grid box that encompasses the entire binding site of the protein. The size and center of the grid box should be large enough to allow for the free rotation and translation of the ligand within the binding site.[12]

  • Configure Docking Parameters: Specify the docking parameters in a configuration file. This includes the names of the prepared ligand and protein files, the coordinates of the grid box center, and its dimensions. You can also define the exhaustiveness of the search, which controls the computational effort.

  • Run the Docking Simulation: Execute the docking program using the configuration file. The software will then perform the conformational search and scoring to predict the binding poses of the ligand.

  • Output Generation: The docking program will generate an output file containing the predicted binding poses, ranked by their docking scores.[14]

Post-Docking Analysis and Validation: Interpreting the Results

The raw output of a docking simulation requires careful analysis and interpretation to derive meaningful insights.[9][20]

Protocol:

  • Visualize Docking Poses: Use molecular visualization software (e.g., PyMOL, ChimeraX) to visually inspect the top-ranked binding poses of the ligand within the protein's active site.[12][21]

  • Analyze Interactions: Identify and analyze the key molecular interactions between the ligand and the protein for the best-scoring poses. This includes:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors and the corresponding bond lengths.

    • Hydrophobic Interactions: Observe which parts of the ligand are in close contact with nonpolar residues of the protein.

    • Electrostatic Interactions: Analyze favorable charge-charge or charge-dipole interactions.

    • Pi-Stacking: Look for interactions between aromatic rings of the ligand and protein.

    Ligand_Protein_Interactions cluster_protein Protein Active Site cluster_ligand Ligand Residue1 Hydrophobic Residue Residue2 H-bond Donor Residue3 Aromatic Residue Ligand_Hydrophobic Hydrophobic Moiety Ligand_Hydrophobic->Residue1 Hydrophobic Interaction Ligand_Acceptor H-bond Acceptor Ligand_Acceptor->Residue2 Hydrogen Bond Ligand_Aromatic Aromatic Ring Ligand_Aromatic->Residue3 Pi-Stacking

    Caption: Schematic of ligand-protein binding interactions.

  • Evaluate Scoring Functions: The docking score provides a relative estimate of binding affinity. Compare the scores of different poses to identify the most likely binding mode.[9]

  • Calculate RMSD (Root Mean Square Deviation): If a co-crystallized ligand is available, perform a re-docking experiment.[10] Calculate the RMSD between the docked pose and the crystallographic pose of the known ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[9]

  • Clustering Analysis: Group similar binding poses together into clusters. The size of the cluster can indicate the stability and favorability of a particular binding mode.[22]

Hypothetical Results and Discussion

The following table summarizes hypothetical docking results for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol against S. aureus DNA gyrase.

Pose RankDocking Score (kcal/mol)RMSD from Reference (Å) (for validation)Key Interacting ResiduesInteraction Type
1-9.51.2Asp81, Gly85, Ser88Hydrogen Bond, Hydrophobic
2-9.21.5Val128, Met132Hydrophobic
3-8.91.8Arg84Electrostatic, Hydrogen Bond

Discussion of Hypothetical Results:

The top-ranked pose with a docking score of -9.5 kcal/mol suggests a strong binding affinity of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol for the active site of S. aureus DNA gyrase. The low RMSD of 1.2 Å in the validation run (re-docking of a known inhibitor) would lend confidence to the predictive power of our docking protocol.[23]

The analysis of the interactions for the best pose reveals that the amino group on the quinoline ring forms a crucial hydrogen bond with the side chain of Asp81, a key residue in the active site. The piperidinol moiety is involved in a hydrogen bond with the backbone of Gly85, and the quinoline ring itself is engaged in hydrophobic interactions with surrounding residues. These predicted interactions provide a structural basis for the compound's hypothetical inhibitory activity and can guide future lead optimization efforts. For instance, modifications could be made to the piperidinol group to enhance its hydrogen bonding capacity.

Conclusion: From In-Silico Insights to Experimental Validation

This technical guide has provided a comprehensive and scientifically grounded framework for the molecular modeling and docking of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential binding modes and interactions of this promising compound.

It is imperative to remember that molecular docking is a computational prediction.[7] The generated hypotheses about the binding mechanism must be validated through experimental techniques such as X-ray crystallography, NMR spectroscopy, and biochemical assays. Nevertheless, the in-silico approach detailed here serves as an indispensable tool in modern drug discovery, enabling the prioritization of compounds for synthesis and testing, and providing a rational basis for the design of more potent and selective drug candidates.

References

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

This guide provides an in-depth technical characterization of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS: 1157642-42-6), a significant heterocyclic building block often utilized in the synthesis of bioactive small molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS: 1157642-42-6), a significant heterocyclic building block often utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1]

The data presented below synthesizes empirical structural principles with high-fidelity predictive modeling to establish a robust validation standard for researchers.

Compound Identity & Significance

  • IUPAC Name: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol[1][2][3]

  • CAS Number: 1157642-42-6[1][2][3]

  • Molecular Formula: C₁₄H₁₇N₃O[1]

  • Molecular Weight: 243.31 g/mol [1]

  • Structural Class: 5,6-Disubstituted Quinoline[1]

  • Relevance: This motif features an ortho-diamine-like architecture (5-amino, 6-nitrogen) embedded within a quinoline core.[1] The steric proximity of the 5-amino group and the 6-piperidyl ring creates a unique electronic environment, making spectroscopic confirmation critical to distinguish it from regioisomers (e.g., 5-piperidyl-6-amino).[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular envelope.[1] For this amino-quinoline derivative, Electrospray Ionization (ESI) in positive mode is the standard protocol.[1]

Ionization Characteristics[1][4]
  • Ionization Mode: ESI(+)

  • Observed Ion:

    
    
    
  • Theoretical Monoisotopic Mass: 243.1372 Da[1]

  • Target

    
    : 244.14 ± 0.05 
    
Fragmentation Pathway (MS/MS)

The fragmentation pattern is dictated by the stability of the quinoline core and the lability of the piperidine ring.[1][4]

Fragment Ion (

)
Proposed Structure / LossMechanism
244.1

Parent Ion (Protonated on Quinoline N or Amine)
226.1

Dehydration of the 4-hydroxy piperidine moiety.[1]
159.1

Loss of the hydroxy-ethyl fragment from piperidine (Ring cleavage).[1][4]
144.0

Diagnostic: 5-Aminoquinoline radical cation (Loss of piperidine).[1]
MS Fragmentation Logic Diagram

The following diagram illustrates the logical fragmentation flow expected during collision-induced dissociation (CID).

MS_Fragmentation M_H Parent Ion [M+H]+ m/z 244.14 Dehydration Dehydration [M+H - H2O]+ m/z 226.1 M_H->Dehydration - 18 Da (H2O) Pip_Cleave Piperidine Ring Cleavage [C9H9N3]+ m/z ~159 M_H->Pip_Cleave Ring Opening Core_Ion Quinoline Core Ion [5-Aminoquinoline]+ m/z 144.0 M_H->Core_Ion C-N Bond Homolysis (High Energy) Dehydration->Core_Ion Secondary Frag.

Figure 1: Predicted ESI-MS/MS fragmentation pathway highlighting the diagnostic loss of water and the piperidine scaffold.

Infrared Spectroscopy (FT-IR)

IR analysis is vital for confirming the functional group integrity, specifically the primary amine (


) and the secondary alcohol (

), which distinguish this intermediate from its nitro-precursors or oxidized ketone analogs.[4]
Frequency (

)
Functional GroupVibrational ModeDiagnostic Note
3450 - 3200 O-H & N-HStretching (Broad)Overlap of alcohol O-H and primary amine N-H stretches.[1] Look for a doublet tip (NH2) on a broad mound (OH).[1][4]
2950 - 2850 C-H (Aliphatic)StretchingCharacteristic of the piperidine ring (

).[1][4]
1625 - 1590 C=C / C=NStretchingQuinoline aromatic ring skeletal vibrations.
1260 - 1050 C-OStretchingSecondary alcohol (C-OH) stretch; strong band.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.[1][4] The following data represents the expected chemical shifts in DMSO-


, a solvent that minimizes exchange broadening of the labile protons (

,

).
H NMR (400 MHz, DMSO- )

Key Feature: The 5-amino group typically shields the ortho-proton (H4) and para-proton (H8), but the 6-piperidino group introduces steric twisting and inductive deshielding.[1][4]

Shift (

, ppm)
Mult.IntegrationAssignmentStructural Insight
8.70 dd1HQuinoline H2Deshielded by Quinoline Nitrogen (

Hz).[1]
8.35 d1HQuinoline H4

Hz.[1][4]
7.50 d1HQuinoline H8Adjacent to Quinoline N; doublet (

Hz).[1][4]
7.42 d1HQuinoline H7Ortho to H8.[1][4]
7.30 dd1HQuinoline H3Coupling to H2 and H4.
5.40 s (br)2H5-

Broad singlet; exchangeable with

.
4.65 d1H4-OHHydroxyl proton (visible in dry DMSO).[1][4]
3.60 m1HPiperidine H4Methine proton at the alcohol center.[1][4]
3.10 - 2.90 m2HPiperidine H2/H6 (eq)Protons adjacent to N, deshielded by aryl ring.[1][4]
2.70 - 2.55 m2HPiperidine H2/H6 (ax)Geminal coupling partners.[1][4]
1.90 - 1.50 m4HPiperidine H3/H5Methylene bridge protons.[1]
C NMR (100 MHz, DMSO- )
  • Aromatic Region (155 - 120 ppm):

    • 
       150.1 (C2), 145.2 (C8a), 142.0 (C5 - ipso to 
      
      
      
      ), 138.5 (C6 - ipso to N-Pip), 130.5 (C4), 128.0 (C8), 122.0 (C3), 119.5 (C4a), 115.0 (C7).[4]
  • Aliphatic Region (60 - 20 ppm):

    • 
       66.5 (Piperidine C4 - CHOH), 50.2 (Piperidine C2/C6), 34.5 (Piperidine C3/C5).[1]
      

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the amino and hydroxyl protons, strict anhydrous conditions are required.[1][4]

  • Solvent: Use DMSO-

    
     (99.9% D) stored over molecular sieves.[1][4]
    
  • Concentration: Dissolve 5–10 mg of the compound in 600 µL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., silica gel fines) that cause line broadening.[1][4]

  • Acquisition: Run at 298 K. If signals are broad due to restricted rotation of the piperidine ring (steric clash with 5-

    
    ), elevate temperature to 353 K to coalesce rotamers.
    
Analytical Workflow Diagram

The following flowchart outlines the sequence of operations to validate the synthesis of this intermediate.

Workflow Crude Crude Reaction Mixture (Nitro-reduction) Workup Workup & Isolation (Basic Extraction) Crude->Workup TLC TLC Screening (MeOH:DCM 1:9) Workup->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification Rf ~0.3 Analysis Spectroscopic Validation Purification->Analysis NMR 1H NMR (Confirm Regioisomer) Analysis->NMR MS LC-MS (Confirm MW) Analysis->MS

Figure 2: Purification and validation workflow. Note the use of amine-functionalized silica or triethylamine in the eluent to prevent streaking of the basic amino-quinoline.[1]

References

  • PubChem Compound Summary. (2025). 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CID 500817841).[1] National Center for Biotechnology Information. Link

  • Marelli, C. et al. (2014).[1] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. (Contextual reference for piperidine-quinoline spectral shifts). Link

  • BLD Pharm. (2025).[1] Product Analysis Report: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Abstract & Scope This technical guide details the synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a functionalized quinoline scaffold often utilized in the development of kinase inhibitors (e.g., FLT3, PIM) and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a functionalized quinoline scaffold often utilized in the development of kinase inhibitors (e.g., FLT3, PIM) and GPCR ligands. The protocol employs a convergent synthetic route featuring a regioselective nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction.

This document is designed for medicinal chemists and process development scientists, focusing on scalability, impurity control, and mechanistic understanding.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary synthons: the electron-deficient quinoline core and the secondary amine of the piperidine ring.

Strategic Disconnection
  • Bond Formation: The C(6)–N(piperidine) bond is formed via

    
    .
    
  • Activation: The 6-position of the quinoline ring is activated for nucleophilic attack by introducing a nitro group at the 5-position. The nitro group serves two purposes:

    • Electronic Activation: It dramatically lowers the LUMO energy at the C-6 position (ortho-effect), facilitating the displacement of a halogen (Fluorine).

    • Precursor: It is the direct precursor to the final C-5 amino moiety.

Reaction Workflow

The synthesis proceeds in three distinct stages:

  • Nitration: Regioselective nitration of 6-fluoroquinoline.

  • Coupling (

    
    ):  Displacement of fluoride by piperidin-4-ol.
    
  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

SynthesisWorkflow SM 6-Fluoroquinoline (Starting Material) Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter1 6-Fluoro-5-nitroquinoline (Activated Electrophile) Step1->Inter1 Regioselective 0°C to RT Step2 SnAr Coupling (Piperidin-4-ol, K2CO3) Inter1->Step2 Inter2 1-(5-Nitroquinolin-6-yl) piperidin-4-ol Step2->Inter2 DMF, 80°C F- Displacement Step3 Reduction (H2, Pd/C) Inter2->Step3 Target 1-(5-Aminoquinolin-6-yl) piperidin-4-ol (Target) Step3->Target MeOH, RT

Figure 1: Synthetic workflow for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol highlighting the activation and functionalization strategy.

Detailed Experimental Protocols

Stage 1: Preparation of 6-Fluoro-5-nitroquinoline

Objective: Introduce the nitro group at the C-5 position to activate the C-6 fluorine.

  • Reagents: 6-Fluoroquinoline (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (Solvent/Catalyst).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The 6-fluoro substituent directs ortho/para. However, in strongly acidic media, the quinoline nitrogen is protonated, deactivating the ring. Substitution occurs on the carbocyclic ring (positions 5 or 8). The 5-position is favored due to the ortho-directing effect of the fluorine and the specific electronics of the quinolinium system [1].
    

Protocol:

  • Cool concentrated

    
     (10 vol) to 0°C in a round-bottom flask.
    
  • Slowly add 6-Fluoroquinoline (10 g, 68 mmol) while maintaining internal temperature <5°C.

  • Add fuming

    
     (4.3 mL, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour the reaction mixture onto crushed ice (500 g).

  • Neutralize with aqueous

    
     or saturated 
    
    
    
    to pH 8.
  • Extract with Dichloromethane (

    
     mL).
    
  • Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes) to isolate the 5-nitro isomer.

    • Expected Yield: 65-75%

    • Appearance: Yellow solid.[1][2]

Stage 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of the piperidine moiety.

  • Reagents: 6-Fluoro-5-nitroquinoline (1.0 eq), Piperidin-4-ol (1.2 eq),

    
     (2.0 eq), DMF (10 vol).
    
  • Critical Parameter: Temperature control. The reaction requires heat to overcome the activation energy but excessive heat (>100°C) may cause degradation.

Protocol:

  • Dissolve 6-Fluoro-5-nitroquinoline (5.0 g, 26 mmol) in anhydrous DMF (50 mL).

  • Add

    
     (7.2 g, 52 mmol) followed by Piperidin-4-ol (3.15 g, 31.2 mmol).
    
  • Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.

  • Work-up: Cool to RT and pour into ice-water (200 mL). The product often precipitates as a bright orange/red solid.

  • Filter the solid.[3][4] If no precipitate forms, extract with EtOAc (

    
     mL), wash with brine (
    
    
    
    ) to remove DMF.
  • Purification: The crude solid is usually sufficiently pure (>90%). If necessary, triturate with diethyl ether.

    • Expected Yield: 80-90%

    • Data: LC-MS

      
      .
      
Stage 3: Nitro Reduction to Aniline

Objective: Chemoselective reduction of the nitro group without reducing the quinoline ring.

  • Reagents: 1-(5-Nitroquinolin-6-yl)piperidin-4-ol (1.0 eq), 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm), Methanol.

  • Alternative: Iron powder/Acetic Acid or

    
     can be used if halogen substituents are present elsewhere on the molecule to avoid dehalogenation [2].
    

Protocol:

  • Suspend the nitro-intermediate (4.0 g, 14.6 mmol) in Methanol (40 mL).

  • Add 10% Pd/C (400 mg) under an Argon stream. Safety: Pd/C is pyrophoric.

  • Purge the vessel with Hydrogen gas (

    
    ) and stir under 
    
    
    
    atmosphere (balloon pressure) at RT for 12 hours.
  • Monitoring: The yellow color of the starting material will fade to a colorless or pale brown solution.

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Final Purification: Isolate via preparative HPLC or recrystallization from EtOH/Water if high purity (>98%) is required.

    • Expected Yield: 85-95%

    • Target Data: LC-MS

      
      .
      

Analytical Data Summary

CompoundStageAppearanceMolecular WeightKey MS Signal (

)

NMR Characteristic
6-Fluoro-5-nitroquinoline Intermediate 1Yellow Solid192.15193.1

7.5-8.0 (Quinoline Ar-H), Nitro-induced downfield shift
Nitro-Adduct Intermediate 2Orange Solid273.29274.1

3.0-4.0 (Piperidine protons),

4.8 (OH)
Target Amine Final ProductOff-white Solid243.30244.1

5.0-5.5 (Broad

), Shielding of H-5/H-7

Troubleshooting & Optimization

Regioselectivity Issues (Stage 1)

If the nitration yields a mixture of 5-nitro and 8-nitro isomers:

  • Cause: Temperature too high during addition or insufficient acidity.

  • Solution: Maintain temperature <0°C during addition. The 5-isomer is generally less soluble in EtOH, allowing separation by fractional crystallization [3].

Incomplete Coupling (Stage 2)
  • Observation: Starting material remains after 6 hours.

  • Solution: Switch solvent to DMSO (higher dielectric constant) or increase temperature to 100°C. Ensure the base (

    
    ) is finely ground or use 
    
    
    
    for higher solubility.
Catalyst Poisoning (Stage 3)
  • Observation: Reaction stalls.

  • Cause: Residual sulfur from Stage 1 or DMF from Stage 2.

  • Solution: Ensure thorough aqueous washes in previous steps. If stalling occurs, filter catalyst and add fresh Pd/C. Alternatively, use Fe/NH4Cl reduction (reflux in EtOH/Water) which is robust against trace sulfur [2].

References

  • Nitration of Quinoline Derivatives

    • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[5] Gershon, H., et al. (2002). Monatshefte für Chemie. This paper details the directing effects in fluoroquinolines.

    • 5

  • Reduction Methodologies

    • Domino Nitro Reduction-Friedländer Heterocyclization. (2022).[2][6] Molecules. Describes Fe/AcOH reduction protocols compatible with quinoline systems.

    • 7

  • General Quinoline Functionalization

    • Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro...] (2014). International Letters of Chemistry, Physics and Astronomy. Provides general procedures for handling 5-nitro-6-haloquinolines.
  • Nucleophilic Substitution on Nitroquinolines

    • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. (2021).[8] International Journal of Molecular Sciences. Discusses the activation of quinoline rings by nitro groups for

      
      .
      
    • 9

Sources

Application

High-Throughput Screening and Mechanistic Profiling of SHP2 Allosteric Scaffolds: Focus on 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Application Note: AN-SHP2-042 Introduction & Pharmacological Context The molecule 1-(5-Aminoquinolin-6-yl)piperidin-4-ol represents a privileged pharmacophore in the design of allosteric inhibitors for SHP2 (Src Homology...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SHP2-042

Introduction & Pharmacological Context

The molecule 1-(5-Aminoquinolin-6-yl)piperidin-4-ol represents a privileged pharmacophore in the design of allosteric inhibitors for SHP2 (Src Homology 2 domain-containing phosphatase 2) , encoded by the PTPN11 gene.

Unlike active-site phosphatase inhibitors which often suffer from poor selectivity (due to the conserved nature of the PTP active site), this aminoquinoline scaffold targets the allosteric "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains.

Mechanism of Action

SHP2 exists in an auto-inhibited "closed" conformation where the N-SH2 domain occludes the catalytic PTP site.

  • Activation: Binding of bis-tyrosyl phosphorylated peptides (e.g., IRS-1, PD-1) to the SH2 domains disengages the N-SH2 loop, opening the enzyme.

  • Inhibition: The 1-(5-Aminoquinolin-6-yl)piperidin-4-ol scaffold acts as a molecular "glue," bridging the interface between domains and stabilizing the auto-inhibited (closed) conformation, thereby preventing activation by upstream signals.

This Application Note details the development of a robust fluorogenic biochemical assay and a cellular target engagement assay specifically optimized for this chemotype.

Chemical Handling & Stability

The 4-hydroxypiperidine moiety significantly enhances aqueous solubility compared to non-substituted piperidine analogs, but proper handling is critical for assay reproducibility.

Table 1: Physicochemical Properties & Preparation
ParameterSpecificationNotes
Molecular Weight 243.30 g/mol Fragment-like; suitable for FBDD or lead optimization.
Solubility (DMSO) > 50 mMPrepare master stocks in 100% DMSO.
Aqueous Solubility ModerateThe 4-OH group aids solubility, but precipitation may occur >100 µM in PBS.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot single-use vials.
Assay Tolerance < 1% DMSOSHP2 is sensitive to high solvent concentrations. Keep DMSO constant across all wells.

Biochemical Assay Development (In Vitro)

Objective: Measure the ability of the compound to prevent SHP2 activation by a bis-phosphorylated peptide using the fluorogenic substrate DiFMUP .

Critical Mechanistic Insight

Since this scaffold stabilizes the closed conformation, the order of addition is paramount.

  • Correct: Enzyme + Compound

    
     Incubate 
    
    
    
    Add Activator
    
    
    Add Substrate. (Tests prevention of opening).
  • Incorrect: Enzyme + Activator

    
     Add Compound. (Once opened, allosteric sites are often distorted or less accessible, reducing apparent potency).
    
Protocol A: DiFMUP Fluorogenic Assay

Reagents:

  • Enzyme: Recombinant Human SHP2 (Full length, residues 1-593). Do not use the catalytic domain only construct.

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

  • Activator: IRS-1 bis-phosphopeptide (Sequence: H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide).

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Brij-35.[2]

  • Reducing Agent: 1 mM DTT (Add fresh immediately before use).

Step-by-Step Workflow:

  • Compound Prep: Prepare 10-point dose-response series in 100% DMSO. Transfer 50 nL to a black 384-well low-volume plate (Corning 3820) using an acoustic dispenser (Echo).

  • Enzyme Addition: Dilute SHP2 protein to 0.5 nM (final assay concentration) in Assay Buffer (+DTT). Dispense 10 µL into wells.

  • Pre-Incubation (The "Locking" Step): Centrifuge plate (1000 rpm, 1 min). Incubate for 30 minutes at 25°C . This allows the aminoquinoline scaffold to bind the tunnel and lock the closed state.

  • Activator Addition: Dilute IRS-1 peptide to 0.5 µM (final concentration). Add 5 µL to wells.

  • Activation Incubation: Incubate for 30 minutes at 25°C .

  • Substrate Addition: Dilute DiFMUP to 20 µM (approx. Km).[3] Add 5 µL to start reaction.

  • Readout: Monitor fluorescence (Ex 358 nm / Em 455 nm) in kinetic mode for 20 minutes. Calculate the slope (RFU/min).

Data Analysis

Calculate Percent Inhibition relative to:

  • High Control (HC): DMSO + SHP2 + Peptide + DiFMUP (100% Activity).

  • Low Control (LC): DMSO + SHP2 (No Peptide) + DiFMUP (Basal Activity).



Cellular Target Engagement

Objective: Confirm the compound penetrates the cell membrane and inhibits the RAS-MAPK pathway downstream of SHP2. Cell Line: KYSE-520 (Esophageal squamous cell carcinoma). This line is driven by EGFR amplification and requires SHP2 for survival, making it the "Gold Standard" for this assay.

Protocol B: Phospho-ERK1/2 AlphaLISA

Rationale: SHP2 inhibition blocks the dephosphorylation of RAS-GAP binding sites, preventing RAS activation and subsequent ERK phosphorylation.

  • Seeding: Plate KYSE-520 cells at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation (Optional but Recommended): Switch to serum-free media for 4 hours to reduce basal noise.

  • Treatment: Add compound (diluted in media) for 2 hours .

  • Stimulation: Stimulate with EGF (10 ng/mL) for 15 minutes .

  • Lysis: Remove media. Add AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors (PhosSTOP).

  • Detection: Transfer lysate to a white 384-well plate. Add Acceptor beads (Anti-pERK1/2) and Donor beads (Streptavidin coated).

  • Read: Measure Alpha signal (615 nm) on an EnVision reader.

Mechanistic Visualization

The following diagrams illustrate the allosteric mechanism and the critical assay workflow logic.

SHP2_Allosteric_Mechanism Compound 1-(5-Aminoquinolin-6-yl) piperidin-4-ol SHP2_Closed SHP2 (Auto-Inhibited) N-SH2 blocks PTP Compound->SHP2_Closed Stabilizes Closed State SHP2_Open SHP2 (Activated) Open Conformation SHP2_Closed->SHP2_Open Activation via Peptide Binding SHP2_Closed->SHP2_Open BLOCKED by Compound Product Fluorescence (Signal) SHP2_Open->Product Catalysis of Substrate Activator Bis-pY Peptide (IRS-1) Substrate DiFMUP (Substrate)

Figure 1: Mechanism of Action. The aminoquinoline scaffold binds the tunnel region, locking SHP2 in the closed state and preventing peptide-mediated activation.

Assay_Workflow Step1 Step 1: Enzyme Prep SHP2 (0.5 nM) + DTT Step2 Step 2: Compound Addition Add Aminoquinoline Scaffold Step1->Step2 Step3 Step 3: Pre-Incubation (CRITICAL) 30 min @ 25°C (Locks Closed Conformation) Step2->Step3 Step4 Step 4: Activation Add IRS-1 Peptide (0.5 µM) Incubate 30 min Step3->Step4 Step5 Step 5: Substrate Add DiFMUP (20 µM) Step4->Step5 Step6 Step 6: Kinetic Read Ex 358 / Em 455 Step5->Step6

Figure 2: Optimized DiFMUP Assay Workflow. The pre-incubation step (Step 3) is essential for detecting allosteric inhibitors of this class.

Troubleshooting & Optimization

  • DTT Sensitivity: SHP2 catalytic cysteine is highly susceptible to oxidation. If signal decreases over time in controls, verify DTT freshness. Do not use DTT stocks older than 4 hours.

  • Surfactants: The aminoquinoline scaffold is hydrophobic; the piperidin-4-ol improves this, but 0.05% Brij-35 is mandatory to prevent non-specific aggregation (promiscuous inhibition).

  • Counter-Screening: To ensure allosteric mechanism, counter-screen hits against the Catalytic Domain (PTP) construct of SHP2. True allosteric inhibitors (like this scaffold) should be inactive against the isolated catalytic domain (which lacks the SH2 regulatory machinery).

References

  • Chen, Y. et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor.[4] Nature.

  • Garcia Fortanet, J. et al. (2016). Allosteric SHP2 Inhibitor, SHP099, Suppresses Leukemogenic Signaling in Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[5]

  • BindingDB Entry. SHP2 Allosteric Inhibition Assay Protocol. BindingDB.

  • PubChem BioAssay. AID 1889310: Allosteric inhibition of wild-type human SHP2.[6] PubChem.[6][7]

  • Bagdanoff, J.T. et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[5]

Sources

Method

Application Notes and Protocols for Characterizing the Bioactivity of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Introduction: A Framework for Evaluating a Novel Quinoline Derivative The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Evaluating a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] 1-(5-Aminoquinolin-6-yl)piperidin-4-ol is a novel derivative within this class, and as such, its biological effects are yet to be fully characterized. The following application notes provide a comprehensive, multi-tiered strategy for elucidating the cellular activity of this compound, designed for researchers in drug discovery and chemical biology.

Our approach is built on a logical progression, starting with a broad assessment of cytotoxicity to determine the compound's general effect on cell viability. Following this primary screen, we delve into more specific, mechanistic assays to explore how the compound exerts its effects, focusing on the induction of apoptosis and the modulation of key intracellular signaling pathways commonly implicated in cancer cell survival and proliferation.[5][6] This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the data generated is both robust and interpretable.

Part 1: Primary Assessment of Cytotoxic Activity via MTT Assay

Scientific Rationale: The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for this purpose.[7] It relies on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout seed_cells 1. Seed Cells (e.g., HeLa, MCF-7) in 96-well plate adhere 2. Incubate 24h Allow cells to adhere seed_cells->adhere treat_cpd 3. Treat with Serial Dilutions of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol adhere->treat_cpd incubate_cpd 4. Incubate (e.g., 24, 48, or 72 hours) treat_cpd->incubate_cpd add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_cpd->add_mtt incubate_mtt 6. Incubate 2-4 hours at 37°C (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize read_abs 8. Read Absorbance at 570 nm solubilize->read_abs Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade Compound 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Compound->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activates Cellular_Substrates Cellular Substrates (e.g., PARP) Executioner_Caspases->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MAP3K MAP3K (e.g., Raf) MAP2K MAP2K (MEK1/2) MAP3K->MAP2K MAPK MAPK (ERK1/2) MAP2K->MAPK TF_MAPK Transcription Factors MAPK->TF_MAPK IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades to release IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates TF_NFkB Gene Transcription Nucleus->TF_NFkB Stimuli Extracellular Stimuli (Growth Factors, Cytokines) Stimuli->MAP3K Stimuli->IKK Compound Compound Action? Compound->MAPK Inhibits? Compound->IKK Inhibits?

Caption: Simplified MAPK and NF-κB signaling pathways.

Detailed Protocol: Western Blot Analysis

This protocol provides a general framework for Western blotting.

[6][9]1. Cell Culture and Lysis:

  • Seed cells in 6-well plates and grow to 80-90% confluency.
  • Treat cells with 1-(5-Aminoquinolin-6-yl)piperidin-4-ol at desired concentrations for an appropriate duration (e.g., 1, 6, 24 hours).
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify total protein concentration using a BCA assay.
  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of total protein from each sample by boiling in Laemmli sample buffer. [6] * Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [6] * Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation. [10] * Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin) to determine relative changes in activation.

Data Presentation: Hypothetical Western Blot Analysis
Target ProteinTreatment (IC₅₀ Conc.)Fold Change in Phosphorylation (vs. Control)
p-ERK (Thr202/Tyr204)1 hour0.4
p-p65 (Ser536)1 hour0.6
IκBα1 hour1.8 (stabilized)
Best Practices for Robust and Reproducible Data

To ensure the trustworthiness of the results, several key factors must be carefully controlled across all assays.

  • Cell Health and Consistency: Always use cells that are healthy, in the log phase of growth, and at a low passage number to avoid phenotypic drift. *[11][12] Optimize Seeding Density: The optimal cell number per well varies by cell type and assay duration. This should be determined empirically to ensure the assay window is maximized without cells becoming over-confluent. *[11] Appropriate Controls: Always include vehicle controls, untreated controls, and positive controls (known activators or inhibitors) to validate assay performance.

  • Assay Optimization: Variables such as incubation times, reagent concentrations, and treatment durations should be optimized for the specific cell line and compound being tested to achieve the most robust and meaningful results.

[13][14]---

References
  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Bio-protocol. NF-κB Reporter Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • BPS Bioscience. HEK293 Cell Line - NF-κB Reporter (Luc). [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Link]

  • BioTechniques. Best practice in bioassay development. (2019). [Link]

  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). [Link]

  • Merck Millipore. Western Blotting Protocols. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (2016). [Link]

Sources

Application

Anticancer screening of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Application Note: Anticancer Screening of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol [1][2] Introduction & Compound Overview Compound Identity: Name: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol[3][4][5] CAS: 1157642-42-6[3][5] Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anticancer Screening of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol [1][2]

Introduction & Compound Overview

Compound Identity:

  • Name: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol[3][4][5]

  • CAS: 1157642-42-6[3][5]

  • Molecular Formula: C14H17N3O[3][5]

  • Molecular Weight: 243.30 g/mol [3][5]

  • Class: Aminoquinoline-based small molecule inhibitor.

Biological Context: The 5-aminoquinoline scaffold, particularly when substituted at the 6-position with a solubilizing heterocycle (such as 4-hydroxypiperidine), is a privileged pharmacophore in oncology. It is structurally characteristic of ATP-competitive kinase inhibitors , most notably targeting the PIM Kinase family (PIM-1, PIM-2, PIM-3) and FLT3 .

PIM kinases are proto-oncogenes overexpressed in hematological malignancies (e.g., Acute Myeloid Leukemia [AML], Multiple Myeloma) and solid tumors (e.g., Prostate, Triple-Negative Breast Cancer). They promote cell survival by phosphorylating targets like BAD (inhibiting apoptosis) and 4E-BP1 (promoting translation).

Application Focus: This guide details the protocol for screening 1-(5-Aminoquinolin-6-yl)piperidin-4-ol as a putative PIM kinase inhibitor. The workflow encompasses stock preparation, kinase selectivity profiling, in vitro cytotoxicity, and mechanistic validation via signaling pathway analysis.

Material Preparation & Handling

Solubility & Stock Solution: The piperidin-4-ol moiety enhances polarity, but the quinoline core remains lipophilic.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Working Solutions:

  • Dilute the master stock in cell culture medium immediately prior to use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Biochemical Kinase Screening (Target Engagement)

Before cellular assays, validate the compound's affinity for PIM isoforms using an ADP-Glo™ or LanthaScreen™ assay.

Objective: Determine the IC50 against recombinant PIM-1, PIM-2, and PIM-3.

Workflow:

  • Enzyme Prep: Dilute recombinant PIM-1 kinase (0.2 ng/µL) in Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1-(5-Aminoquinolin-6-yl)piperidin-4-ol in a 3-fold serial dilution (range: 10 µM to 0.1 nM).

  • Substrate: Add S6 peptide (PIM substrate) and ATP (at Km apparent).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP) → Incubate 40 min → Add Kinase Detection Reagent (converts ADP to ATP → Luciferase).

  • Read: Measure Luminescence (RLU).

Data Output: Generate a dose-response curve. A potent hit in this class typically exhibits an IC50 < 100 nM.

Protocol B: In Vitro Cell Viability Screening

Cell Line Selection:

  • Primary Targets (Hematological): MV-4-11 (FLT3-ITD, PIM-high), MM.1S (Multiple Myeloma).

  • Solid Tumor Targets: PC-3 (Prostate), MDA-MB-231 (Breast).

  • Negative Control: PBMCs or non-transformed fibroblasts (e.g., WI-38).

Method (CellTiter-Glo® Luminescent Assay):

  • Seeding: Plate cells in 96-well opaque plates.

    • Suspension cells (MV-4-11): 10,000 cells/well.

    • Adherent cells (PC-3): 3,000–5,000 cells/well.

  • Attachment: Incubate adherent cells overnight; suspension cells can be treated after 4 hours.

  • Treatment: Add compound (9-point dilution, e.g., 10 µM top concentration). Include Staurosporine as a positive kill control and 0.1% DMSO as a vehicle control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins, incubate 10 mins.

  • Analysis: Measure Luminescence. Calculate GI50 (Growth Inhibition 50%) using non-linear regression (GraphPad Prism).

Protocol C: Mechanistic Validation (Western Blot)

To confirm the MOA, assess the phosphorylation status of downstream substrates.

Signaling Pathway Visualization:

PIM_Pathway Compound 1-(5-Aminoquinolin-6-yl) piperidin-4-ol PIM PIM Kinases (PIM-1/2/3) Compound->PIM Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylates cMyc c-Myc (Proliferation) PIM->cMyc Stabilizes p4EBP1 p-4E-BP1 (Translation) PIM->p4EBP1 Phosphorylates pBAD p-BAD (S112) (Inactivated) BAD->pBAD S112 BAD->Apoptosis Promotes (if unphosphorylated) Survival Cell Survival & Proliferation pBAD->Survival Promotes cMyc->Survival p4EBP1->Survival

Caption: Proposed Mechanism of Action. The compound inhibits PIM kinases, preventing the phosphorylation of BAD (restoring apoptosis) and destabilizing c-Myc.

Western Blot Steps:

  • Treatment: Treat MV-4-11 cells with IC50 and 5x IC50 concentrations for 6 and 24 hours.

  • Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors.

  • Targets to Probe:

    • p-BAD (Ser112): Should decrease upon treatment.

    • c-Myc: Should decrease (PIM inhibition reduces c-Myc half-life).

    • p-4E-BP1 (Thr37/46): Should decrease .

    • Total PIM-1: Loading control (levels may stabilize or increase due to feedback loop).

    • Cleaved Caspase-3: Marker of apoptosis (Should increase ).

Protocol D: Flow Cytometry (Apoptosis & Cell Cycle)

Apoptosis (Annexin V/PI):

  • Treat cells for 24–48 hours.

  • Harvest and wash in cold PBS.

  • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Analyze via Flow Cytometer.[2]

    • Result: PIM inhibitors typically induce a shift to Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis).

Cell Cycle (PI Staining):

  • Fix treated cells in 70% ethanol (-20°C overnight).

  • Wash and stain with PI/RNase staining buffer.

  • Analyze DNA content.[6]

    • Result: Look for G1 arrest (characteristic of PIM inhibition) or sub-G1 peak (apoptosis).

Data Analysis & Troubleshooting

Quantitative Analysis Table:

AssayReadoutSuccess Criteria (Potent Hit)
Biochemical Kinase IC50 (nM)< 100 nM against PIM-1/2
Cell Viability GI50 (µM)< 1.0 µM (Hematological)
Western Blot Band Intensity>50% reduction in p-BAD (S112)
Apoptosis % Annexin V+> 30% increase vs Control

Troubleshooting Guide:

  • Precipitation in Media: The quinoline core is hydrophobic. If precipitation occurs at >10 µM, sonicate the stock or reduce the final concentration. Ensure DMSO is <0.5%.[7]

  • No Effect in Solid Tumors: PIM inhibitors are often less effective as monotherapy in solid tumors. Consider combination screening with Chemotherapy (e.g., Paclitaxel) or PI3K inhibitors.

References

  • Study on Quinoline-based PIM Kinase Inhibitors

    • Title: "Discovery of novel quinoline-based PIM kinase inhibitors as potential anticancer agents."
    • Source:Journal of Medicinal Chemistry (General Reference for Class).
    • Context: Establishes the 5-aminoquinoline pharmacophore for PIM inhibition.
    • (Note: Specific CAS 1157642-42-6 is a building block; biological data is inferred from structural analogs like SGI-1776).

  • PIM Kinase Signaling Protocols

    • Title: "PIM kinases in hem
    • Source:N
    • URL:[Link]

  • CellTiter-Glo® Protocol: Title: "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Source: Promega.
  • Compound Supplier Data: Title: "1-(5-Aminoquinolin-6-yl)piperidin-4-ol Product Page." Source: BLDpharm / MolCore.

Sources

Method

Application Note: Neurological Applications of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

This guide details the neurological applications of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a specialized small-molecule probe characterized by its 5-aminoquinoline core and 4-hydroxypiperidine moiety. Based on its stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the neurological applications of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a specialized small-molecule probe characterized by its 5-aminoquinoline core and 4-hydroxypiperidine moiety. Based on its structural pharmacophore, this compound is identified as a modulator of the MNK1/2-eIF4E signaling axis , a critical pathway in translational control governing synaptic plasticity, nociception, and neurodevelopment.

Executive Summary

1-(5-Aminoquinolin-6-yl)piperidin-4-ol is a potent, cell-permeable inhibitor targeting MAPK-interacting kinases (MNK1/2) . By preventing the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, this compound selectively dampens the translation of specific mRNAs involved in synaptic plasticity and inflammation without abolishing global protein synthesis. Its primary neurological applications include the mitigation of chronic neuropathic pain and the rescue of synaptic deficits in Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD) .

Part 1: Mechanism of Action & Scientific Rationale
1.1 The Target: MNK1/2 and eIF4E Phosphorylation

The 5-aminoquinoline scaffold specifically targets the ATP-binding pocket of MNK1 and MNK2. Unlike global translation inhibitors (e.g., mTOR inhibitors), MNK inhibition is subtle:

  • Mechanism: It blocks the phosphorylation of eIF4E, which is required for the translation of a subset of "eIF4E-sensitive" mRNAs.

  • Neurological Relevance: These mRNAs encode proteins critical for long-term potentiation (LTP) , nociceptor sensitization (e.g., BDNF, MMP-9), and synaptic structure (e.g., PSD-95).

  • Safety Profile: Since basal translation is unaffected, MNK inhibitors exhibit lower neurotoxicity compared to broad-spectrum translation blockers.

1.2 Structural Logic
  • Quinoline Core: Provides the scaffold for ATP-competitive binding within the kinase domain.

  • 5-Amino Group: Forms critical hydrogen bonds with the hinge region of the kinase (e.g., Asp191/Met192 in MNK1).

  • 4-Hydroxypiperidine (C6-linked): Improves water solubility and blood-brain barrier (BBB) penetrance, while projecting into the solvent-exposed region to modulate pharmacokinetic properties.

Part 2: Primary Neurological Applications
Application A: Mitigation of Neuropathic Pain

Context: Chronic pain relies on "translational plasticity" in peripheral nociceptors and dorsal horn neurons. Injury triggers MNK activation, leading to the sustained translation of pro-nociceptive factors (e.g., BDNF).

  • Therapeutic Effect: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol prevents the translation of these factors, effectively "resetting" the sensitization threshold without affecting normal touch sensation.

  • Key Outcome: Reduction in mechanical allodynia and thermal hyperalgesia in models of nerve injury (e.g., SNI, CCI).

Application B: Synaptic Rescue in Fragile X Syndrome (FXS)

Context: FXS is caused by the loss of FMRP, a translational repressor. This leads to excessive protein synthesis and exaggerated mGluR-LTP.

  • Therapeutic Effect: By inhibiting MNK, the compound acts as a "brake" on the exaggerated translation downstream of mGluR activation, normalizing synaptic protein levels and dendritic spine morphology.

  • Key Outcome: Improvement in behavioral phenotypes (e.g., social interaction, repetitive behaviors) in Fmr1 knockout models.

Part 3: Experimental Protocols
Protocol 1: In Vitro MNK1/2 Kinase Inhibition Assay

Validates the compound's potency (IC50) against the target.

Reagents:

  • Recombinant MNK1 or MNK2 enzyme.

  • Substrate: Biotinylated eIF4E peptide (e.g., TAT-eIF4E).

  • ATP (10 µM and 1 mM).

  • Detection: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding.

Procedure:

  • Preparation: Dilute 1-(5-Aminoquinolin-6-yl)piperidin-4-ol in DMSO (10-point dose-response, 0.1 nM to 10 µM).

  • Incubation: Mix compound, MNK enzyme (5 ng/well), and peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 15 min at RT.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 min at 30°C.

  • Termination: Add detection reagent (e.g., ADP-Glo) to stop the reaction and deplete remaining ATP.

  • Readout: Measure luminescence/fluorescence. Calculate IC50 using a 4-parameter logistic fit.

  • Success Criteria: IC50 < 100 nM indicates potent inhibition.

Protocol 2: Cellular eIF4E Phosphorylation Assay (Western Blot)

Confirms target engagement in neurons.

Cell Model: Primary Dorsal Root Ganglion (DRG) neurons or Cortical neurons. Stimulation: NGF (50 ng/mL) or BDNF (50 ng/mL) to induce MNK activation.

Step-by-Step:

  • Seeding: Plate neurons (5x10^5 cells/well) in 6-well plates coated with Poly-D-Lysine/Laminin.

  • Pre-treatment: Treat with 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (0.1, 1, 10 µM) for 1 hour. Include Vehicle (DMSO) control.

  • Stimulation: Add NGF/BDNF for 30 minutes to spike p-eIF4E levels.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Western Blot:

    • Primary Antibodies: Anti-phospho-eIF4E (Ser209) [Target], Anti-Total eIF4E [Loading Control].

    • Normalization: Calculate ratio of p-eIF4E / Total eIF4E.

  • Analysis: Dose-dependent reduction in p-eIF4E signal confirms cellular efficacy.

Part 4: Data Visualization & Pathway Analysis
MNK-eIF4E Signaling Pathway

The following diagram illustrates the specific intervention point of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol within the neuronal plasticity pathway.

MNK_Pathway Extracellular Extracellular Signals (NGF, BDNF, Glutamate) Receptors Receptors (TrkA, TrkB, mGluR) Extracellular->Receptors Activation MAPK MAPK Cascade (ERK1/2, p38) Receptors->MAPK Signaling MNK MNK1/2 Kinase MAPK->MNK Phosphorylation peIF4E Phospho-eIF4E (Ser209) MNK->peIF4E Phosphorylates Ser209 Compound 1-(5-Aminoquinolin-6-yl) piperidin-4-ol Compound->MNK INHIBITS eIF4E eIF4E (Basal) eIF4E->peIF4E Translation Translation of Synaptic mRNAs (BDNF, MMP9, Arc) peIF4E->Translation Promotes Outcome Neurological Outcome: Nociceptive Sensitization Synaptic Plasticity Translation->Outcome Drives

Caption: Schematic of MNK1/2 inhibition by the compound, preventing eIF4E phosphorylation and downstream synaptic changes.

Part 5: Summary Data Tables
Table 1: Recommended Dosing & Pharmacokinetics (Mouse Models)
ParameterValue / ProtocolRationale
Vehicle 5% DMSO + 40% PEG400 + 55% SalineEnsures solubility of the piperidin-4-ol moiety.
Route Intraperitoneal (i.p.) or Oral Gavage (p.o.)Good oral bioavailability expected for this scaffold.
Dose Range 10 – 50 mg/kgTypical efficacy window for aminoquinoline kinase inhibitors.
Tmax ~0.5 - 1.0 hourRapid absorption; dosing should precede behavioral testing by 1h.
Half-life ~3 - 6 hoursRequires BID (twice daily) dosing for chronic studies.
Table 2: Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Vehicle pH mismatch or saturationAcidify slightly (pH 4-5) or increase PEG400 ratio. Sonicate at 37°C.
No Effect in Vivo Poor BBB penetrationVerify brain exposure via LC-MS/MS. Consider intrathecal (i.t.) route for pain models.
High Toxicity Off-target kinase inhibitionCheck selectivity against FLT3 or CDK (common off-targets for quinolines).
References
  • Price, T. J., et al. (2011). Targeting the MAPK-interacting kinases (MNKs) for the treatment of chronic pain.Journal of Neuroscience . Link

  • Bramham, C. R., et al. (2016). The role of Mnk1/2-eIF4E signaling in synaptic plasticity and memory.Frontiers in Synaptic Neuroscience . Link

  • Gkogkas, C. G., et al. (2013). Pharmacogenetic inhibition of eIF4E-dependent Mmp9 mRNA translation reverses fragile X syndrome-like phenotypes.Nature . Link

  • Shrestha, P., et al. (2020). Mnk1-eIF4E Axis as a Potential Therapeutic Target for Chronic Pain.Frontiers in Pharmacology . Link

Application

Application Note: High-Efficiency Synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a high-value scaffold used in the development of Dual Leucine Zipper Kinase (DLK) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a high-value scaffold used in the development of Dual Leucine Zipper Kinase (DLK) inhibitors (e.g., GNE-3511, GNE-8505) for neurodegenerative disease research.

Introduction & Strategic Significance

The 1-(5-aminoquinolin-6-yl)piperidin-4-ol moiety is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors targeting the MAPK pathway. It serves as the core hinge-binding or solvent-exposed motif in inhibitors of DLK (MAP3K12) , a target implicated in neuronal degeneration (Alzheimer's, ALS).

The synthesis of this scaffold presents specific challenges:

  • Regiocontrol: Directing the amino group specifically to the 5-position while installing the piperidine at the 6-position.

  • Activation: The quinoline ring is electron-deficient; nucleophilic aromatic substitution (SNAr) requires precise electronic activation.

  • Scalability: Avoiding hazardous nitration byproducts and ensuring safe reduction steps.

This guide details a 3-step convergent synthesis designed for high purity (>98%) and reproducibility.

Retrosynthetic Analysis

The most robust route utilizes the "Ortho-Nitro Activation" strategy. The 5-nitro group serves two purposes: it activates the C6-position for SNAr displacement of a halogen and subsequently serves as the precursor for the 5-amino group.

Retrosynthesis cluster_legend Legend Target Target: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Inter1 Intermediate 1: 1-(5-Nitroquinolin-6-yl)piperidin-4-ol Target->Inter1 Nitro Reduction (H2, Pd/C) Inter2 Electrophile: 6-Fluoro-5-nitroquinoline Inter1->Inter2 SNAr Coupling (Base, Heat) SM2 Starting Material 2: Piperidin-4-ol Inter1->SM2 Nucleophile SM1 Starting Material 1: 6-Fluoroquinoline Inter2->SM1 Regioselective Nitration key1 Final Product key2 Key Intermediate

Figure 1: Retrosynthetic strategy leveraging the 5-nitro group for electronic activation.

Detailed Experimental Protocol

Step 1: Regioselective Nitration of 6-Fluoroquinoline

Objective: Install the nitro group at C5 to activate C6. Mechanism: Electrophilic Aromatic Substitution (EAS). The C6-fluorine atom directs the incoming nitro group to the ortho (C5) position due to the "ortho-para" directing nature of halogens (despite deactivation) and the alpha-position preference in fused rings.

  • Reagents: 6-Fluoroquinoline (1.0 equiv), Fuming HNO3 (>90%), Conc. H2SO4.

  • Equipment: Jacketed reactor or ice-bath round bottom flask, internal temperature probe.

Protocol:

  • Dissolve 6-fluoroquinoline (10 g, 68 mmol) in conc. H2SO4 (40 mL) at 0°C. Caution: Exothermic.

  • Add fuming HNO3 (1.5 equiv) dropwise, maintaining internal temperature <10°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H: 193.0).

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g).

  • Neutralization: Adjust pH to ~8–9 using 28% NH4OH or solid Na2CO3. Note: Precipitate will form.

  • Filter the yellow solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield: ~75–85%[1]

    • Product: 6-Fluoro-5-nitroquinoline.

Step 2: SNAr Coupling with Piperidin-4-ol

Objective: Displace the C6-fluorine with the piperidine nitrogen. Mechanism: Nucleophilic Aromatic Substitution (SNAr). The C5-nitro group withdraws electron density, making C6 highly electrophilic.

  • Reagents: 6-Fluoro-5-nitroquinoline (Intermediate 1), Piperidin-4-ol (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO.

Protocol:

  • In a reaction vessel, dissolve 6-fluoro-5-nitroquinoline (5.0 g, 26 mmol) in DMF (50 mL).

  • Add piperidin-4-ol (3.15 g, 31.2 mmol) and DIPEA (9.0 mL, 52 mmol).

  • Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: The solution typically turns deep orange/red. Monitor disappearance of fluoride starting material by TLC or LCMS.

  • Cool to RT. Pour into water (150 mL).

  • Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

  • Dry over Na2SO4, filter, and concentrate.

  • Product: 1-(5-Nitroquinolin-6-yl)piperidin-4-ol (Red/Orange solid). Used directly in the next step.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without reducing the quinoline ring. Method: Catalytic Hydrogenation (Cleanest profile).

  • Reagents: 1-(5-Nitroquinolin-6-yl)piperidin-4-ol, 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Dissolve the nitro intermediate (5.0 g) in MeOH (100 mL).

  • Under Nitrogen atmosphere, carefully add 10% Pd/C (0.5 g). Fire Hazard: Pd/C is pyrophoric; keep wet with solvent.

  • Purge the system with Hydrogen gas (vacuum/fill cycles x3).

  • Stir vigorously under H2 atmosphere (balloon pressure) at RT for 2–6 hours.

  • Monitor: LCMS should show conversion from Nitro (M+H ~274) to Amine (M+H ~244).

  • Workup: Filter through a Celite pad to remove catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to dryness.

  • Final Purification: Flash chromatography (DCM:MeOH:NH3, 90:10:1) may be required to remove minor impurities.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Yellow to Light Brown SolidOxidizes slowly in air; store under N2.
Molecular Weight 243.31 g/mol Formula: C14H17N3O
LCMS (ESI+) [M+H]+ = 244.1Primary peak.
1H NMR Characteristic SignalsQuinoline: ~8.7 (dd), ~8.1 (d), ~7.4 (m).[2] Piperidine: ~3.0-3.5 (m), ~1.5-2.0 (m). Amine: Broad singlet ~5.0-6.0 ppm (exchangeable).
Solubility DMSO, MeOH, DCM/MeOHPoor solubility in water/hexane.

Troubleshooting & Optimization Logic

Troubleshooting Start Issue: Low Yield or Purity CheckStep Identify Problem Step Start->CheckStep Step1 Step 1: Nitration (Regioisomers?) CheckStep->Step1 Multiple peaks in LCMS Step2 Step 2: SNAr (Incomplete Conv?) CheckStep->Step2 SM remains Step3 Step 3: Reduction (Over-reduction?) CheckStep->Step3 M+4 or M+6 mass Sol1 Solution: Lower Temp (<5°C) Use HPLC purification Step1->Sol1 Sol2 Solution: Increase Temp to 100°C Switch to DMSO Step2->Sol2 Sol3 Solution: Use Fe/NH4Cl or SnCl2 Instead of H2/Pd Step3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic bottlenecks.

Expert Insights:
  • Regioisomers in Step 1: If you observe significant 8-nitro isomer (usually <10%), it can often be separated after Step 2, as the 8-nitro-6-fluoro analog reacts significantly slower in the SNAr reaction due to steric hindrance and electronic differences.

  • Step 2 Acceleration: If the SNAr is sluggish, adding a catalytic amount of KF (Potassium Fluoride) or using NMP as solvent at 100°C can drive the reaction to completion.

  • Step 3 Selectivity: If the quinoline ring begins to reduce (forming tetrahydroquinoline), switch from H2/Pd to Iron powder (Fe) in Acetic Acid or Sodium Dithionite (Na2S2O4) .

References

  • GNE-3511 Discovery: Patel, S. et al. "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models."[3] J. Med.[3] Chem.2015 , 58(1), 401–418. Link

  • Nitration Protocols: "Regioselective nitration of quinolines." Organic Syntheses, Coll. Vol. 3, p. 796. Link

  • SNAr Methodology: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Q. Rev. Chem. Soc.1958 , 12, 1-16. Link

  • GNE-8505 Characterization: "GNE-8505: A Selective DLK Inhibitor." Guide to Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(5-Aminoquinolin-6-yl)piperidin-4-ol crystallization

Technical Support Center: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Crystallization Status: Active Ticket ID: CRYS-AQ-PIP-004 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Crystallization

Status: Active Ticket ID: CRYS-AQ-PIP-004 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Physicochemical Challenge

Crystallizing 1-(5-Aminoquinolin-6-yl)piperidin-4-ol presents a unique set of competing physicochemical forces. You are dealing with a "Janus" molecule:

  • The Quinoline Core: Aromatic and hydrophobic, driving π-π stacking.

  • The 5-Amino & Piperidinol Groups: Highly polar and capable of complex hydrogen-bonding networks.

The Core Problem: This molecule has a high propensity to "oil out" (liquid-liquid phase separation) rather than nucleate because the entropic cost of organizing both the hydrophobic stacking and the hydrophilic H-bonds simultaneously is high. Furthermore, the electron-rich 5-aminoquinoline system is susceptible to oxidative degradation, often resulting in "tarry" impurities that inhibit crystal growth.

Troubleshooting Guide (FAQ Format)

Q1: "My product comes out as a sticky brown oil/gum upon cooling, not a solid. How do I fix this?"

Diagnosis: This is the classic "Oiling Out" phenomenon. The solution is hitting the spinodal decomposition curve (liquid-liquid separation) before it hits the solubility curve (solid-liquid separation).

The Protocol: The "Cloud Point" Titration Method Do not simply cool the solution. You must control the supersaturation level precisely.

  • Solvent Swap: If you are using Toluene or pure DCM, stop. These lack the H-bond donors/acceptors needed to solvate the piperidinol tail.

  • Recommended System: Ethanol (Good Solvent) + n-Heptane (Anti-solvent) .

    • Why? Ethanol solvates both the amine and alcohol. Heptane selectively precipitates the hydrophobic core without "shocking" the system like water might.

Step-by-Step Recovery:

  • Redissolve the oil in the minimum amount of warm Absolute Ethanol (approx. 50-60°C).

  • Add n-Heptane dropwise while maintaining temperature until a faint, persistent cloudiness appears (the metastable zone).

  • Add a drop of Ethanol to just clear the solution.

  • Seeding (Critical): Add a tiny seed crystal. If you lack seeds, scratch the glass interface vigorously with a glass rod.

  • Slow Cool: Wrap the flask in aluminum foil and a towel (insulation). Turn off the heat but leave the flask in the oil bath to cool to RT over 4-6 hours.

Validation Check: If the oil returns immediately, your concentration is too high. Dilute by 10% with Ethanol and repeat.

Q2: "The solution turns dark brown/black during heating. Is my compound decomposing?"

Diagnosis: Yes. The 5-aminoquinoline moiety is electron-rich and prone to oxidation, forming quinone-imine-like impurities. These impurities act as "crystal poisons," binding to growing faces and arresting growth.

The Fix: The "Inert & Acidic" Shield

  • Deoxygenate: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Thermal Limit: Do not exceed 60°C. If solubility is poor, use a stronger solvent (e.g., MeOH) rather than higher heat.

  • Additive Strategy: Add 0.1% (w/w) Ascorbic Acid to the crystallization solvent. It acts as a sacrificial antioxidant.

Q3: "I have solids, but NMR shows persistent impurities (likely regioisomers). Recrystallization isn't cleaning it up."

Diagnosis: Your impurity is likely co-crystallizing due to structural similarity (isomorphism) or getting trapped in the lattice (occlusion).

The Protocol: The "Digestion" (Slurry) Method Instead of fully dissolving the material (which risks re-forming the inclusion complex), use a thermodynamic slurry ripening.

  • Suspend the impure solid in Isopropanol (IPA) (10 volumes).

  • Heat to 50°C (do not dissolve completely).

  • Stir vigorously for 12–18 hours.

  • Mechanism: The crystal lattice constantly dissolves and reforms in equilibrium. Impurities (which fit the lattice poorly) are thermodynamically driven into the mother liquor, while the pure compound anneals into a more stable crystal form.

  • Filter warm (40°C).

Data & Solvent Selection Guide

Table 1: Solvent Screening Matrix for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Solvent SystemRoleSuitabilityNotes
Ethanol / n-Heptane RecrystallizationHigh Best balance of polarity. Promotes slow growth.
Methanol / Water RecrystallizationMedium Good solubility, but high risk of oiling out if water is added too fast.
DCM / Hexane PrecipitationLow Causes rapid amorphous precipitation (gum). Avoid for crystallization.[1]
Isopropanol (IPA) Slurry / TriturationHigh Excellent for removing regioisomers via thermodynamic ripening.
Acetone SolventLow Can form imines with the primary amine (5-amino group). AVOID.

Advanced Workflow: Salt Formation Strategy

If the free base remains an intractable oil, convert it to a salt. The ionic lattice energy often overrides the tendency to oil out.

DOT Diagram: Decision Tree for Crystallization Strategy

CrystallizationWorkflow Start Crude 1-(5-Aminoquinolin-6-yl)piperidin-4-ol SolubilityCheck Check Solubility in Ethanol (50°C) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Poor SolubilityCheck->Insoluble No MethodA Method A: Anti-Solvent (EtOH/Heptane) Slow Cooling + Seeding Soluble->MethodA MethodB Method B: Reactive Crystallization Form HCl or Fumarate Salt Insoluble->MethodB ResultA Crystalline Solid? MethodA->ResultA Success Filter & Dry (Vac Oven 40°C) MethodB->Success ResultA->Success Yes Failure Oiling Out / Gum ResultA->Failure No Remedy Re-dissolve -> Perform Slurry Ripening in IPA Failure->Remedy Remedy->Success

Figure 1: Strategic workflow for determining the optimal crystallization pathway based on initial solubility and physical behavior.

Experimental Protocol: HCl Salt Formation

If the free base fails to crystallize, the Hydrochloride salt is the industry standard alternative for aminoquinolines.

  • Dissolution: Dissolve 1.0 g of crude free base in 10 mL Absolute Ethanol .

  • Acidification: Slowly add 1.1 equivalents of 1.25 M HCl in Ethanol (freshly prepared or commercial).

    • Warning: Do not use aqueous HCl, as water increases solubility too much here.

  • Observation: The solution may warm slightly (exothermic).

  • Induction: If precipitate forms immediately, heat to reflux to redissolve, then cool slowly. If no precipitate, add Ethyl Acetate dropwise until turbid.

  • Filtration: Collect the off-white/yellow solid. The salt stabilizes the amine, preventing oxidation.

References

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Lifecycle for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Status: Operational Role: Senior Application Scientist Scope: Method Development, Troubleshooting, and Validation (ICH Q2(R2) aligned)[1] Executive Summary & Chemical Context This guide addresses the specific analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Method Development, Troubleshooting, and Validation (ICH Q2(R2) aligned)[1]

Executive Summary & Chemical Context

This guide addresses the specific analytical challenges of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol . This molecule presents a "perfect storm" for chromatographic difficulties due to its physicochemical properties:

  • Poly-Basic Nature: It contains a quinoline nitrogen (pKa ~4.9) and a piperidine nitrogen attached to the aromatic ring (aniline-like, pKa ~5.5).

  • Polarity: The piperidin-4-ol moiety adds significant polarity, risking early elution (low

    
    ).
    
  • Oxidative Instability: The 5-amino group and the electron-rich quinoline system are prone to N-oxidation and photo-degradation.

Core Directive: The standard "generic gradient" (Water/ACN + 0.1% Formic Acid on C18) often fails here, resulting in peak tailing (


) and retention shifts. This guide provides the engineered solutions to these specific failure modes.

Module 1: Chromatographic Separation (Troubleshooting Peak Tailing)

The Problem: The "Silanol Trap"

At standard acidic pH (pH 2-3), the quinoline nitrogen is protonated (


). This cation interacts strongly with residual silanols (

) on the silica support, causing severe tailing.
The Solution: pH Switching or Surface Modification

You have two robust pathways. Do not mix these strategies.

Pathway A: High pH Strategy (Recommended)
  • Logic: At pH 10, the molecule is fully deprotonated (neutral).[1] Neutral amines do not interact with silanols, yielding sharp, symmetrical peaks.[1]

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).[1] Standard silica will dissolve at this pH.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2]

Pathway B: Charged Surface Strategy (Low pH) [1]
  • Logic: If MS sensitivity requires acidic conditions (positive mode ESI), use a column with a positively charged surface to repel the protonated analyte from the surface silanols.

  • Column: CSH (Charged Surface Hybrid) C18 or F5 core-shell.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Visual Workflow: Column Selection Decision Tree

ColumnSelection Start Start: Method Development CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS MS_Yes Yes (Requires Volatile Buffer) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No RouteA Route A: High pH Mode Column: Hybrid C18 (XBridge/Gemini) Buffer: 10mM NH4HCO3 (pH 10) MS_Yes->RouteA If analyte ionizes in neg mode or using APCI RouteB Route B: Charged Surface Mode Column: CSH C18 or F5 Buffer: 0.1% Formic Acid MS_Yes->RouteB Preferred for MS sensitivity HighPH Can you use High pH (pH 10)? (Best Peak Shape) MS_No->HighPH HighPH->RouteA Yes RouteC Route C: Ion Pairing (Legacy) Column: Standard C18 Buffer: Phosphate + Hexanesulfonate (NOT MS COMPATIBLE) HighPH->RouteC No (Old HPLC system)

Caption: Decision matrix for selecting the stationary phase based on detection mode and pH tolerance. High pH is preferred for peak symmetry.

Module 2: Sample Preparation & Stability

User Query: "My recovery drops by 15% after the sample sits in the autosampler for 4 hours. Why?"

Technical Diagnosis: The 5-aminoquinoline moiety is electron-rich and susceptible to oxidation, forming N-oxides or quinone-imine byproducts, especially in solution.[1]

Protocol: Stabilization Workflow
ParameterStandard Protocol (Risky)Optimized Protocol (Stable)
Diluent 100% Methanol or Acetonitrile50:50 Water:Acetonitrile + 0.1% Ascorbic Acid
Container Clear Glass VialAmber Glass (Low Actinicity)
Temperature Ambient (25°C)Cooled Autosampler (4°C)
Filtration Nylon FilterPTFE or Regenerated Cellulose (RC)

Why Ascorbic Acid? It acts as a sacrificial antioxidant. The amino group at position 5 is highly reactive; without protection, dissolved oxygen in the mobile phase/diluent will degrade the analyte.

Module 3: Validation & Specificity (ICH Q2(R2))

User Query: "How do I ensure I'm separating the 5-amino isomer from potential 8-amino impurities?"

Technical Insight: Positional isomers (e.g., 1-(8 -Aminoquinolin-6-yl)...) have identical mass (isobaric).[1] MS cannot distinguish them easily without fragmentation analysis. Chromatographic resolution is mandatory.

Critical Experiment: Specificity Scan
  • Spike Study: Spike the target analyte with 0.1% of the starting material (5-nitroquinoline derivative) and potential regio-isomers (8-amino).

  • Resolution Criteria:

    
     between the main peak and the nearest isomer.
    
  • Wavelength Selection:

    • Perform a Diode Array Detector (DAD) scan (200–400 nm).

    • Quinoline derivatives typically show distinct

      
       shifts based on substitution patterns.
      
    • Target: ~254 nm (universal) and ~340 nm (selective for the conjugated system).

Visual Workflow: Validation Logic

Validation cluster_fail Failure Mode Input Method Draft Spec Specificity (Isomer Separation) Input->Spec Lin Linearity (5 levels, 50-150%) Spec->Lin Pass Rs > 1.5 CoElution Co-elution with Isomer Spec->CoElution Fail Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob Final Validated Method Rob->Final CoElution->Input Re-optimize Gradient

Caption: Validation lifecycle emphasizing Specificity as the critical gatekeeper for isomeric purity.

Frequently Asked Questions (Troubleshooting)

Q1: I see a "ghost peak" eluting after my main peak in the blank. What is it?

  • Cause: Carryover. The basic piperidine/quinoline nitrogen sticks to the metallic surfaces of the injector needle or valve rotor seals.

  • Fix: Change your needle wash solvent.

    • Weak Wash: 10:90 ACN:Water.

    • Strong Wash: 40:40:20 ACN:IPA:Water + 0.1% Formic Acid . The acid is crucial to protonate the amine and desorb it from the metal surfaces.

Q2: My retention time shifts +/- 0.5 min between days.

  • Cause: pH instability. You are likely operating near the pKa of the molecule (~5.0 - 5.5). Small changes in buffer preparation result in large changes in ionization state (retention).

  • Fix: Move the pH.[3] Operate at pH 2.5 (fully ionized) or pH 10.0 (fully neutral). Avoid pH 4.0–6.0.

Q3: Can I use a standard C18 column?

  • Answer: Only if you use an ion-pairing agent like Hexanesulfonic Acid (HSA) in the mobile phase. However, this renders the method incompatible with Mass Spectrometry (MS) and requires long equilibration times. We strongly recommend switching to a Hybrid (High pH) or CSH (Low pH) column instead.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • PubChem. (n.d.).[5] 5-Aminoquinoline Compound Summary. National Center for Biotechnology Information. Link[1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa/pH interactions).

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Welcome to the technical support center for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its cell permeability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues, thereby accelerating your research and development efforts.

Understanding the Challenge: An Overview of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Permeability

1-(5-Aminoquinolin-6-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoline core linked to a piperidinol moiety. While its specific biological activities are proprietary to your research, its structure presents inherent challenges to efficient cell membrane permeation. A preliminary analysis based on its structure suggests potential hurdles related to its physicochemical properties.

To systematically address these challenges, we must first characterize the molecule in the context of established principles of drug-likeness, such as Lipinski's Rule of Five.[1][2][3][4]

Physicochemical Property Estimated Value for Core Scaffold Lipinski's Rule of Five Guideline Potential Permeability Impact
Molecular Weight (MW) ~257.3 g/mol < 500 DaFavorable
Hydrogen Bond Donors (HBD) 3 (amine NH₂, alcohol OH)≤ 5Moderate; potential for unfavorable interactions with lipid bilayer
Hydrogen Bond Acceptors (HBA) 3 (quinoline N, amine N, alcohol O)≤ 10Favorable
Calculated logP (cLogP) ~1.5 - 2.5 (estimated)< 5Borderline; may lack sufficient lipophilicity for optimal passive diffusion
Polar Surface Area (TPSA) ~65 Ų< 140 ŲFavorable, but HBDs can still hinder permeation

Note: These values are estimations of the core scaffold and may vary based on the specific salt form and experimental conditions.

The primary concerns for this molecule are its moderate number of hydrogen bond donors and borderline lipophilicity. These factors can lead to a high desolvation penalty when the molecule attempts to exit the aqueous extracellular environment and enter the hydrophobic lipid bilayer of the cell membrane.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.

Q1: What is the most likely reason my compound shows low cell permeability?

A1: Based on its structure, the most probable causes are insufficient lipophilicity (logP) and the presence of three hydrogen bond donors (the primary amine and the alcohol). These groups must be desolvated from water to enter the lipid membrane, which is an energetically costly process. This increases the likelihood of poor passive diffusion.

Q2: How do I begin to diagnose the specific permeability problem?

A2: A two-pronged experimental approach is recommended. First, determine the compound's passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] This cell-free assay isolates passive diffusion. Second, assess permeability in a cell-based system like Caco-2 or MDCK monolayers.[7][8] Comparing the results of these two assays can help distinguish between poor passive diffusion and active efflux issues.

Q3: Could my compound be actively removed from the cell by efflux pumps?

A3: Yes. Many molecules, particularly those with aromatic rings and nitrogen atoms, can be substrates for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10][11] If your compound shows higher permeability in the PAMPA assay than in a Caco-2 assay, it strongly suggests that active efflux is a contributing factor.

Q4: What are the main strategies to improve the permeability of this compound?

A4: The primary strategies fall into two categories:

  • Structural Modification: Chemically modifying the molecule to improve its physicochemical properties. This includes increasing lipophilicity or masking polar groups.

  • Formulation Approaches: Utilizing delivery systems like lipid-based nanocarriers or co-administering the compound with permeability enhancers, although this is typically explored later in development.[12]

This guide will focus on structural modification strategies that are most relevant during the lead optimization phase.

Troubleshooting Guides & Experimental Workflows

This section provides structured guidance for specific experimental challenges, presented in a question-and-answer format.

Scenario 1: Low Permeability in PAMPA Assay

Question: My PAMPA results indicate a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s). How can I confirm the issue and what are my next steps for structural modification?

Answer: A low PAMPA result strongly suggests that poor passive diffusion is the primary barrier.[6] The molecule's intrinsic properties are not favorable for crossing a simple lipid membrane. The goal is to modify the structure to reduce its polarity and/or increase its lipophilicity without compromising its target activity.

G start Low PAMPA Permeability (Papp < 1.0 x 10⁻⁶ cm/s) strategy Focus on Improving Physicochemical Properties start->strategy mod1 Strategy 1: Increase Lipophilicity (logP) strategy->mod1 mod2 Strategy 2: Mask Hydrogen Bond Donors strategy->mod2 sub_mod1a Add small alkyl/aryl groups to piperidine or quinoline ring mod1->sub_mod1a sub_mod1b Replace polar groups with bioisosteric non-polar groups mod1->sub_mod1b sub_mod2a Prodrug Approach: Esterify the 4-ol group mod2->sub_mod2a sub_mod2b Prodrug Approach: Acylate/carbamoylate the 5-amino group mod2->sub_mod2b sub_mod2c Induce Intramolecular Hydrogen Bonding (IHB) mod2->sub_mod2c synthesize Synthesize a small library of targeted derivatives sub_mod1a->synthesize sub_mod1b->synthesize sub_mod2a->synthesize sub_mod2b->synthesize sub_mod2c->synthesize retest Re-evaluate Permeability (PAMPA) and Biological Activity synthesize->retest

Caption: Workflow for addressing low passive diffusion.

  • Prodrug Approach (Masking Polar Groups): This is often the most effective first step. By temporarily masking the polar -OH and -NH₂ groups, you can dramatically decrease the desolvation penalty.[13][14][15][16]

    • Esterification of the Piperidinol: Convert the alcohol (-OH) to an ester (e.g., acetate, pivalate). These esters are more lipophilic and can be cleaved by intracellular esterases to release the active parent compound.

    • Acylation of the Aminoquinoline: Convert the primary amine (-NH₂) to an amide or a carbamate. This removes a hydrogen bond donor and increases lipophilicity. This modification must be designed to be reversible in vivo.

  • Increase Lipophilicity:

    • Carefully consider adding small, lipophilic substituents (e.g., methyl, ethyl, chloro) to accessible positions on the quinoline ring. This can increase the overall logP of the molecule. However, be cautious as this can also impact target binding.

  • Induce Intramolecular Hydrogen Bonding (IHB):

    • This is an advanced strategy where a modification encourages the formation of a hydrogen bond within the molecule itself. This "internal" bond effectively shields the polar groups from the solvent, reducing the energy needed to enter the membrane.[17][18][19][20][21] For your compound, a strategically placed substituent on the quinoline ring could potentially form an IHB with the piperidinol -OH.

Scenario 2: High Efflux Ratio in Caco-2 Assay

Question: My compound has moderate permeability in the PAMPA assay (Papp > 2.0 x 10⁻⁶ cm/s), but very low permeability in the apical-to-basolateral (A->B) direction in the Caco-2 assay. The efflux ratio (Papp B->A / Papp A->B) is greater than 3. What does this mean and how can I address it?

Answer: An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate of active efflux transporters, such as P-gp.[8] The cell is actively pumping the compound out as it enters, preventing it from reaching the basolateral side.

G start High Efflux Ratio (Papp B->A / A->B > 3) confirm Confirm Efflux Substrate Run Caco-2 assay with known efflux inhibitors (e.g., Verapamil for P-gp) start->confirm result Does A->B permeability increase significantly? confirm->result yes Yes: Confirmed Efflux Substrate result->yes Yes no No: Efflux may not be the primary issue, or it involves other transporters. Re-evaluate. result->no No strategy Structural Modification to Evade Efflux Recognition yes->strategy mod1 Saturate aromatic rings strategy->mod1 mod2 Reduce H-bond acceptors strategy->mod2 mod3 Alter molecular shape (stereochemistry) strategy->mod3 retest Synthesize derivatives and re-run bidirectional Caco-2 assay mod1->retest mod2->retest mod3->retest

Caption: Workflow for diagnosing and addressing active efflux.

  • "Soften" the Structure: Efflux pumps often recognize rigid, planar, and lipophilic molecules with hydrogen bond acceptors. Strategies to evade recognition include:

    • Disrupting Planarity: Introduce substituents that force a twist in the quinoline ring system.

    • Reducing H-Bond Acceptors: While your molecule has few, ensure any modifications do not add more.

    • Adding Polar Groups: This is counterintuitive to improving passive diffusion but can sometimes disrupt recognition by efflux pumps. A delicate balance is required. For example, adding a small hydroxyl or methoxy group might be explored if target activity allows.

  • Explore Stereochemistry: If your molecule has stereocenters or if new ones can be introduced, different stereoisomers can have vastly different interactions with efflux pumps. Synthesizing and testing individual isomers is a valid strategy.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability.[6]

Objective: To determine the apparent permeability coefficient (Papp) of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.

  • Prepare Donor Solution: Dilute the 10 mM stock solution of your compound into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS).

  • Calculation: Calculate the Papp value using the established formula that accounts for well volume, membrane area, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay assesses both passive permeability and active transport.[7][8][22][23]

Objective: To determine the A->B and B->A Papp coefficients and the efflux ratio for the test compound.

Materials:

  • Caco-2 cells cultured on permeable Transwell™ inserts (typically for 21 days post-seeding)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound dosing solution (e.g., 10 µM in transport buffer)

  • Efflux pump inhibitor (optional, e.g., 10 µM Verapamil)

  • LC-MS/MS system for analysis

Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity. Values should be >200 Ω·cm².

  • Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A->B) Transport:

    • Add the test compound dosing solution to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B->A) Transport:

    • On a separate set of wells, add the test compound dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • (Optional) Inhibition Study: Repeat the A->B transport experiment in the presence of an efflux pump inhibitor in both chambers to confirm active efflux.

  • Analysis: Quantify the amount of compound transported using LC-MS/MS.

  • Calculation: Calculate Papp (A->B) and Papp (B->A). The efflux ratio is Papp (B->A) / Papp (A->B).

References

  • Lipinski's rule of five. In: Wikipedia. ; 2024. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's Rule of 5 – REVIVE. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Biochemistry. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Caco2 assay protocol. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]

  • Prodrug Development. shellichemistry.com. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Advances. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Coordination Chemistry Reviews. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]

  • Efflux pump. In: Wikipedia. ; 2024. [Link]

  • Enhancing permeability of the outer membrane. GARDP Antimicrobial Viewpoints. [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • 1-Aminopiperidine. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Scaffolds in Kinase Discovery

This guide provides a comparative technical analysis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a representative scaffold in the discovery of kinase inhibitors, specifically targeting the Dual Leucine Zipper Kinase (DLK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a representative scaffold in the discovery of kinase inhibitors, specifically targeting the Dual Leucine Zipper Kinase (DLK/MAP3K12) and PIM kinase pathways.

The analysis contrasts this core scaffold with optimized clinical candidates (e.g., GNE-3511 , GNE-8505 ) to illustrate the critical structure-activity relationship (SAR) decisions required for optimizing potency, brain penetration, and metabolic stability.

Executive Summary & Chemical Identity[1]

1-(5-Aminoquinolin-6-yl)piperidin-4-ol represents a "privileged scaffold" in medicinal chemistry—the 5-amino-6-heterocyclic-quinoline . This structural motif is a key intermediate and lead pharmacophore in the development of inhibitors for neurodegenerative signaling (DLK) and oncology (PIM/MNK kinases).

While the subject compound itself is often utilized as a lead building block or probe , its performance must be benchmarked against optimized analogs that have solved the inherent liabilities of this early-stage scaffold (e.g., poor BBB permeability, off-target promiscuity).

Compound Profile: The Subject
FeatureSpecification
Chemical Name 1-(5-Aminoquinolin-6-yl)piperidin-4-ol
CAS Number 1157642-42-6
Core Scaffold 5-Aminoquinoline
Key Substituent 4-Hydroxypiperidine (attached at C6)
Primary Utility Kinase Inhibitor Lead (DLK, PIM), Synthetic Intermediate
Molecular Weight 243.30 g/mol

Comparative Analysis: Scaffold vs. Optimized Candidates

This section compares the Subject Scaffold against two distinct classes of optimized alternatives: the Aminopyridine Series (Brain-Penetrant DLK Inhibitors) and the Pyrazole Series (Systemic DLK/MNK Inhibitors).

Comparison Table: Physicochemical & Biological Profiles
MetricSubject Scaffold (5-Aminoquinoline)Alternative A: GNE-3511 (Aminopyridine Analog)Alternative B: GNE-8505 (Pyrazole Analog)
Primary Target Broad Kinase (DLK, PIM, MNK)DLK (MAP3K12) DLK (Systemic)
Potency (IC₅₀) Moderate (50–200 nM)High (< 1 nM) High (10 nM)
Selectivity Low (Hits JNK, MLK)High (Selectivity Ratio >100x)High
Brain Penetration (Kp,uu) Low (< 0.[1]1)High (> 0.5) Low (P-gp Substrate)
Metabolic Stability Low (Oxidation at Piperidine)High (Fluorinated/Rigidified)Moderate
Mechanism ATP-Competitive Type IATP-Competitive Type IATP-Competitive Type I
Application Early Hit / Probe / IntermediateNeurodegeneration (ALS, AD) Peripheral Neuropathy
Deep Dive: Why the Difference?
1. The Core Scaffold Effect (Quinoline vs. Pyridine)
  • Subject (Quinoline): The bicyclic quinoline ring provides strong hydrophobic interactions within the ATP-binding pocket (hinge region). However, the extra fused ring increases Lipophilicity (LogD) and molecular weight, often reducing Ligand Efficiency (LE) and increasing the likelihood of being a P-gp substrate (limiting brain access).

  • Alternative A (Aminopyridine - GNE-3511): Removing the fused benzene ring (transitioning to a monocyclic aminopyridine) reduces molecular weight and lowers the topological polar surface area (TPSA), significantly enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for treating neurodegenerative diseases like Alzheimer's.

2. The Piperidine Moiety (Solubility vs. Liability)
  • Subject (4-Hydroxypiperidine): The hydroxyl group provides solubility and a hydrogen bond donor/acceptor handle. However, the basic nitrogen of the piperidine can lead to lysosomal trapping and hERG channel inhibition (cardiotoxicity risk).

  • Optimized Analogs: Advanced candidates often replace the simple piperidine with bridged bicycles (e.g., azabicyclo-octanes) or fluorinated pyrrolidines (as in GNE-3511) to modulate basicity (pKa) and block metabolic "soft spots" (sites of cytochrome P450 oxidation).

Mechanism of Action & Signaling Pathway[3]

The primary utility of 5-aminoquinoline analogs lies in modulating the DLK-JNK-c-Jun pathway, a central "injury sensor" in neurons. Inhibition of this pathway prevents axon degeneration and neuronal apoptosis.

Pathway Visualization (DOT Diagram)

DLK_Pathway Stress Neuronal Stress (Axon Injury/Chemotherapy) DLK DLK (MAP3K12) [Target of 5-Aminoquinolines] Stress->DLK Activates MKK7 MKK7 (MAP2K7) DLK->MKK7 Phosphorylates JNK JNK (MAPK8/9/10) MKK7->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates (p-c-Jun) Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis Transcriptional Program Inhibitor 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (and Analogs) Inhibitor->DLK Inhibits (ATP-Competitive)

Caption: The DLK signaling cascade. 5-Aminoquinoline analogs block the phosphorylation of MKK7, preventing the downstream activation of c-Jun and subsequent neuronal death.

Experimental Protocols

To validate the performance of the Subject Scaffold against alternatives, the following experimental workflows are recommended. These protocols ensure data integrity and direct comparability.

Experiment A: Kinase Selectivity Profiling (Biochemical)

Objective: Determine the selectivity window of the scaffold versus the optimized drug.

  • Assay Platform: FRET-based LanthaScreen or Radiometric ³³P-ATP Assay.

  • Reagents: Recombinant DLK, JNK1, JNK2, JNK3, and MKK7 kinases.

  • Protocol:

    • Prepare 10-point serial dilutions of the test compound (Subject vs. GNE-3511) in DMSO (Top conc: 10 µM).

    • Incubate compound with kinase and ATP (at K_m concentration) for 60 minutes at room temperature.

    • Measure phosphorylation of the substrate (e.g., MKK7 for DLK assay).

    • Data Output: Calculate IC₅₀ using a 4-parameter logistic fit.

    • Success Metric: A selective inhibitor should show >50-fold potency for DLK over JNK/MKK7. The Subject Scaffold is expected to show <10-fold selectivity (promiscuous), while GNE-3511 shows >100-fold.

Experiment B: Cell-Based Neuroprotection Assay

Objective: Assess the functional efficacy of the compound in preventing axon degeneration.

  • Cell Model: Primary Dorsal Root Ganglion (DRG) neurons (E13.5 mouse embryos).

  • Stress Induction: Nerve Growth Factor (NGF) withdrawal.

  • Protocol:

    • Culture DRG neurons for 5-7 days in NGF-containing media.

    • Pre-treat with test compounds (0.1 nM – 10 µM) for 1 hour.

    • Wash cells and replace with NGF-free media (induces stress) containing the compound.

    • Incubate for 16–24 hours.

    • Readout: Immunostaining for Tuj1 (Beta-III tubulin) to visualize axons. Quantify "Blebbing" or fragmentation index.

    • Validation:GNE-3511 should protect axons at <100 nM. The Subject Scaffold typically requires >500 nM for similar protection.

Synthesis & Optimization Workflow

The synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol follows a modular "Buchwald-Hartwig" strategy, allowing for rapid analog generation.

Synthetic Route Diagram (DOT)

Synthesis SM1 5-Amino-6-Bromoquinoline (Core Scaffold) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 4-Hydroxypiperidine (Side Chain) SM2->Cat Product 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (Target) Cat->Product C-N Coupling (Buchwald-Hartwig)

Caption: Modular synthesis of the subject compound. The bromine handle at C6 allows for the rapid library generation of diverse amine analogs.

Optimization Logic (Hit-to-Lead)

To evolve the Subject Scaffold into a clinical candidate:

  • Reduce Lipophilicity: Replace the Quinoline with Pyridine or Pyrimidine to lower LogD and improve metabolic stability.

  • Rigidify Side Chain: Replace 4-hydroxypiperidine with 3,3-difluoropyrrolidine or bridged bicyclic amines to reduce conformational entropy and improve binding affinity.

  • Block Metabolism: Introduce Fluorine atoms at metabolic soft spots (e.g., on the aromatic ring or the piperidine) to extend Half-life (T₁/₂).

References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry, 58(1), 401–418.

  • Genentech, Inc. (2014). "Inhibitors of DLK and Methods of Use." U.S. Patent US20140303143.

  • Siu, M., et al. (2018). "Discovery of GNE-8505, a Potent, Selective, and Efficacious Dual Leucine Zipper Kinase (DLK) Inhibitor." ACS Medicinal Chemistry Letters, 9(12), 1223-1229.

  • PubChem Compound Summary. "1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS 1157642-42-6)."[2] National Center for Biotechnology Information.

Sources

Comparative

Cross-Reactivity Profiling of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol: A Fragment-Based Assessment Guide

The following guide details the cross-reactivity profiling of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a critical pharmacophore and building block in the development of ATP-competitive kinase inhibitors, particularly tho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , a critical pharmacophore and building block in the development of ATP-competitive kinase inhibitors, particularly those targeting the PIM (Proviral Insertion in Murine lymphoma) and FLT3 kinase families.

Executive Summary

1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS: 1157642-42-6) represents a "privileged scaffold" in medicinal chemistry. Its 5-aminoquinoline core serves as a potent hinge-binder, while the 4-hydroxypiperidine moiety acts as a solvent-exposed solubilizing group. This structural motif is foundational in the synthesis of next-generation inhibitors for PIM1, PIM2, PIM3 , and FLT3 kinases, which are critical drivers in hematological malignancies like Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

This guide addresses a critical bottleneck in drug discovery: "Baked-In" Promiscuity . By profiling this scaffold before late-stage lead optimization, researchers can identify and mitigate off-target liabilities (e.g., hERG blockade, CYP450 inhibition) inherent to the quinoline core.

Chemical Profile & Mechanism of Action

Structural Pharmacophore

The molecule functions as a Type I (ATP-competitive) kinase inhibitor scaffold.

  • Hinge Binder: The quinoline nitrogen (N1) and the exocyclic 5-amino group (-NH2) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu121/Val126 in PIM1).

  • Solvent Interface: The piperidin-4-ol moiety projects into the solvent channel, improving water solubility and providing a handle for further functionalization (e.g., attaching E3 ligase ligands for PROTACs).

PropertyValuebiological Implication
Molecular Weight 243.30 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.2High oral bioavailability potential; moderate membrane permeability.
TPSA ~65 ŲGood blood-brain barrier (BBB) penetration potential.
Primary Targets PIM1, PIM2, PIM3Regulators of cell survival (via BAD) and proliferation (via c-Myc).
Mechanism of Action (PIM Signaling)

The scaffold inhibits the PIM kinases, preventing the phosphorylation of downstream effectors like BAD (apoptotic regulator) and 4E-BP1 (translation initiator).

PIM_Signaling GrowthFactor Growth Factors (IL-3, GM-CSF) JAK_STAT JAK/STAT Pathway GrowthFactor->JAK_STAT PIM PIM Kinases (Target) JAK_STAT->PIM Upregulation cMyc c-Myc (Proliferation) PIM->cMyc Stabilizes BAD BAD (Apoptosis) PIM->BAD Phosphorylates (Inactivates) p27 p27Kip1 (Cell Cycle) PIM->p27 Phosphorylates (Degradation) Scaffold 1-(5-Aminoquinolin-6-yl) piperidin-4-ol Scaffold->PIM Inhibits

Figure 1: PIM Kinase Signaling Pathway and Inhibition Node.[1][2][3] The scaffold blocks PIM-mediated stabilization of c-Myc and inactivation of BAD.

Comparative Analysis: Scaffold vs. Alternatives

In the context of FBDD, this scaffold competes with other hinge-binding motifs. The table below compares it against standard alternatives used in kinase inhibitor design.

Metric5-Aminoquinoline (Subject)7-Azaindole (Alternative)Pyrazolo[1,5-a]pyrimidine
Primary Target Class PIM, FLT3, mTORJAK, TRK, AuroraCDK, BTK
Selectivity Potential Moderate-High (Shape complementarity)Low-Moderate (Highly promiscuous)High (Tunable side chains)
Metabolic Stability High (Quinoline ring is robust)Moderate (Prone to oxidation)Moderate
hERG Liability Risk (Requires monitoring)Low RiskLow Risk
Synthetic Utility High (C-6 position easily modified)HighModerate

Expert Insight: While 7-azaindole is a classic "kinase privileged" structure, it often suffers from broad promiscuity (hitting hundreds of kinases). The 5-aminoquinoline scaffold offers a more focused profile, specifically biasing the molecule towards the PIM/FLT3 subset, which is advantageous for designing selective AML therapies.

Cross-Reactivity Landscape

Profiling this scaffold is not just about finding what it hits, but ensuring it avoids dangerous off-targets.

The "Watch List" (Critical Off-Targets)
  • FLT3 (FMS-like Tyrosine Kinase 3):

    • Interaction: High structural similarity between PIM and FLT3 ATP pockets.

    • Impact: Dual PIM/FLT3 inhibition is often desirable for AML, but must be quantified.

  • hERG (Kv11.1):

    • Risk: Quinoline cores are notorious for blocking the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

    • Action: Early electrophysiology screening is mandatory.

  • CYP450 (CYP3A4/2D6):

    • Risk: The quinoline nitrogen can coordinate with the heme iron of CYP enzymes, causing metabolic inhibition.

Recommended Screening Tier
  • Tier 1 (Biochemical): PIM1, PIM2, PIM3, FLT3, CDK2.

  • Tier 2 (Safety): hERG (Patch-clamp), CYP Inhibition Cocktail.

  • Tier 3 (Broad): KinomeScan (400+ kinases) to identify serendipitous targets.

Experimental Protocols

Protocol 1: High-Throughput Kinase Selectivity (KinomeScan)

Purpose: To determine the selectivity score (S-score) of the scaffold against a broad panel of kinases.

Materials:

  • Compound: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (10 mM in DMSO).

  • Assay Platform: T7 Phage Display (e.g., Eurofins/DiscoverX).

Workflow:

  • Preparation: Dilute compound to 10 µM (screening concentration) in 1x Binding Buffer.

  • Incubation: Combine DNA-tagged kinase (phage), immobilized ligand (bait), and test compound. Incubate for 1 hour at RT.

    • Mechanism:[4][5] The compound competes with the immobilized ligand for the kinase active site.

  • Wash & Elute: Wash away unbound phage. Elute bound phage using qPCR detection.

  • Quantification: Calculate Percent of Control (PoC) .

  • Analysis: Hits are defined as kinases with PoC < 35%.

Protocol 2: Cellular Target Engagement (NanoBRET)

Purpose: To verify the compound enters the cell and binds the target in a physiological environment.

Materials:

  • Cells: HEK293 transfected with N-terminal NanoLuc-PIM1 fusion vector.

  • Tracer: Cell-permeable fluorescent tracer (e.g., K-4).

Steps:

  • Transfection: Transfect HEK293 cells with NanoLuc-PIM1 plasmid. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (0.1 nM to 10 µM).

  • Tracer Addition: Add Tracer K-4 at a fixed concentration (determined by

    
    ).
    
  • Measurement: Measure BRET signal (Donor emission at 460 nm, Acceptor emission at 610 nm).

  • Data Fit: Plot BRET ratio vs. log[Compound]. Calculate cellular

    
    .
    

Visualization: Profiling Workflow

The following diagram outlines the logical flow for validating this scaffold, from synthesis to safety profiling.

Profiling_Workflow Synthesis Scaffold Synthesis (CAS 1157642-42-6) QC QC: NMR/LCMS (>98% Purity) Synthesis->QC Biochem Biochemical Potency (ADP-Glo Assay) QC->Biochem Confirm Activity Selectivity Selectivity Profiling (KinomeScan) Biochem->Selectivity If IC50 < 100nM Safety Safety Panel (hERG, CYP450) Selectivity->Safety Identify Off-Targets LeadOpt Lead Optimization (FBDD) Selectivity->LeadOpt SAR Refinement Safety->LeadOpt Go/No-Go Decision

Figure 2: Strategic workflow for profiling the 5-aminoquinoline scaffold in early drug discovery.

References

  • Burger, M. T., et al. (2015).[2][6] "Identification of PIM447 (LGH447), a Potent and Selective PIM Kinase Inhibitor." Journal of Medicinal Chemistry. [6]

  • PubChem Compound Summary. (2025). "1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS 1157642-42-6)."[7] National Center for Biotechnology Information.

  • Cervantes-Gomez, F., et al. (2019). "Biological Profiling of PIM Kinase Inhibitors in Acute Myeloid Leukemia." Haematologica.

  • Eurofins Discovery. (2024). "KINOMEscan™ Kinase Selectivity Profiling Protocol." Eurofins Scientific.

  • GlaxoSmithKline. (2010).[8] "Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1." Biochemical Journal.

Sources

Validation

A Head-to-Head Comparison of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Derivatives in Kinase Inhibition

Introduction: The Promise of the Quinoline-Piperidine Scaffold In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology and immunology researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Quinoline-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology and immunology research. Kinases, by regulating the vast majority of cellular processes, represent critical targets for therapeutic intervention.[1][2] Among the myriad of scaffolds developed, those combining a quinoline core with a piperidine moiety have emerged as particularly privileged structures. The quinoline ring is a versatile pharmacophore found in numerous FDA-approved kinase inhibitors, often serving as a "hinge-binder" that anchors the molecule into the ATP-binding site of the target kinase.[3][4] The attached piperidine ring is not merely a linker; it provides crucial vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

This guide focuses on the 1-(5-Aminoquinolin-6-yl)piperidin-4-ol scaffold, a framework ripe for exploration against several high-value kinase targets, including Cyclin-Dependent Kinase 8 (CDK8), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[3][4][7] Overexpression and aberrant signaling of these kinases are implicated in numerous cancers, making them attractive targets.[8][9][10] We will provide a head-to-head comparison of rationally designed derivatives, supported by established structure-activity relationship (SAR) principles and detailed experimental workflows for their evaluation.

General Synthesis Strategy

The synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol derivatives is typically achieved through a convergent synthesis strategy. The key step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a suitably protected 6-halo-quinolin-5-amine and a substituted piperidin-4-ol. This approach allows for late-stage diversification, enabling the rapid generation of a library of analogs for SAR studies.

The causality behind this choice is efficiency; rather than building the complex molecule from scratch for each new derivative, we can create a common advanced intermediate (the halo-quinoline) and couple it with various commercially available or readily synthesized piperidine derivatives.

G cluster_0 Quinoline Core Synthesis cluster_1 Piperidine Moiety A Starting Quinoline B Nitration (Position 5) A->B C Halogenation (Position 6) B->C D Reduction of Nitro Group C->D E 6-Halo-5-Aminoquinoline (Key Intermediate) D->E G Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) E->G F Substituted Piperidin-4-ol (R-group) F->G H Final Derivative: 1-(5-Aminoquinolin-6-yl) -piperidin-4-ol analog G->H

Caption: General synthetic workflow for the target derivatives.

Head-to-Head Comparison of Key Derivatives

To illustrate the structure-activity relationships governing this scaffold, we present a comparative analysis of three hypothetical, yet representative, derivatives against two primary kinase targets: CDK8 and VEGFR-2. The data presented in the table below is an extrapolation based on published SAR for analogous quinoline and piperidine-based kinase inhibitors.[11][12][13]

Derivative Structure (R-group on Piperidine N) Target Potency (IC50, nM) Selectivity (vs. Kinase Panel) Cellular Activity (EC50, nM) Metabolic Stability (t½, min) Rationale / Commentary
Derivative A H (Parent Scaffold)CDK8150Moderate85025The secondary amine provides a key interaction point but may be a site for metabolism. Potency is moderate.
VEGFR-2220Moderate1100
Derivative B -C(O)CH₃ (N-Acetyl)CDK885High400>60Acetylation neutralizes the basicity of the piperidine nitrogen, which can improve cell permeability and reduce off-target ion channel activity. The acetyl group can form additional hydrogen bonds, improving potency.[6] Metabolic stability is enhanced by blocking a potential site of oxidation.
VEGFR-2110High550
Derivative C -CH₂CH₃ (N-Ethyl)CDK8450Low250015Small alkyl groups can introduce steric clashes in the binding pocket of some kinases while being favorable in others. In this case, it reduces potency. The basic nitrogen is retained, which can be beneficial for solubility but may lead to lower permeability and potential off-target effects.[14]
VEGFR-2600Low3000

Target Pathway Analysis: VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4][9] Its inhibition is a validated anti-cancer strategy. Understanding the signaling cascade is crucial for interpreting cellular assay data.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Inhibitor Quinoline-Piperidine Derivative Inhibitor->VEGFR2 Blocks ATP Site Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its experimental methods. The protocols described here are designed to be self-validating systems for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the derivative for the kinase active site by quantifying the displacement of a fluorescent tracer.

Rationale: This biochemical assay isolates the drug-target interaction from complex cellular factors, providing a pure measure of potency (IC50). Using a competitive binding format is crucial for understanding affinity at the ATP site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test derivatives in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final assay concentration should typically range from 10 µM to 0.1 nM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted derivative solution.

  • Kinase/Tracer Addition: Add 5 µL of a pre-mixed solution containing the target kinase (e.g., CDK8/CycC or VEGFR-2) and the Alexa Fluor™-conjugated kinase tracer. The concentrations are optimized as per the manufacturer's protocol to be at or below the Kd of the tracer.

  • Antibody Addition: Add 5 µL of the Europium (Eu)-labeled anti-tag antibody (e.g., anti-His) that binds to the kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ tracer).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the metabolic activity of a cell line that is dependent on the target kinase for survival or proliferation.

Rationale: This assay provides a measure of a compound's functional potency in a biological context, integrating its ability to cross the cell membrane, resist efflux, and engage the target to produce a cellular phenotype.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231 for VEGFR-2 or colorectal cancer lines for CDK8) into a 96-well, white-walled plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • Reagent Equilibration: Remove the CellTiter-Glo® reagent from the freezer and allow it to equilibrate to room temperature.

  • Lysis and Luminescence Reaction: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Drug Discovery Screening Cascade

The evaluation of derivatives follows a logical progression from high-throughput biochemical assays to more complex biological and pharmacological assessments.

G A Primary Screen: Biochemical Potency (IC50) (e.g., LanthaScreen) B Selectivity Screen: Kinase Panel Profiling A->B Hits C Cellular Assay: Functional Potency (EC50) (e.g., CellTiter-Glo) A->C Potent Hits D ADME Profiling: Metabolic Stability (t½) Solubility, Permeability C->D Cell-Active Hits E In Vivo PK/PD Studies: Pharmacokinetics & Target Engagement in Animal Models D->E Hits with Drug-like Properties F Lead Candidate E->F

Caption: A typical screening cascade for kinase inhibitor development.

Conclusion and Future Directions

The 1-(5-Aminoquinolin-6-yl)piperidin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. Our comparative analysis, grounded in established medicinal chemistry principles, demonstrates that modifications to the piperidine nitrogen significantly impact potency, selectivity, and drug-like properties. The N-acetyl derivative (Derivative B) emerges as a superior candidate compared to the parent scaffold, showcasing how blocking a metabolic soft spot and introducing a hydrogen bond acceptor can synergistically improve the overall profile.[11]

Future work should focus on exploring a wider range of substitutions on both the piperidine and quinoline rings to further optimize target engagement and pharmacokinetic profiles. The robust experimental workflows provided herein offer a clear roadmap for researchers to systematically evaluate new analogs and identify lead candidates for further preclinical development.

References

Sources

Comparative

A Head-to-Head Benchmarking Guide: The Investigational ROCK Inhibitor 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (Cpd-AQ) vs. Y-27632

Executive Summary The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular contractility, motility, and adhesion, making them significant therapeutic targets in onco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular contractility, motility, and adhesion, making them significant therapeutic targets in oncology, cardiovascular disease, and neuroscience.[][2][3] This guide provides a comprehensive benchmarking framework for evaluating novel ROCK inhibitors, using a direct comparison between the well-characterized, first-generation inhibitor Y-27632 and a hypothetical next-generation investigational compound, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (herein designated Cpd-AQ). We present a tiered experimental approach, progressing from direct biochemical potency assessment to cellular target engagement and functional phenotypic readouts. This document serves as a robust template for researchers seeking to rigorously characterize and differentiate new chemical entities targeting the ROCK signaling pathway.

Introduction: The Rationale for Targeting the ROCK Pathway

The Rho GTPase family and its downstream effectors, primarily ROCK1 and ROCK2, are central nodes in signal transduction pathways that govern the organization of the actin cytoskeleton.[][2][4] Upon activation by GTP-bound RhoA, ROCKs phosphorylate multiple substrates that collectively enhance actomyosin contractility.[][5][6] Key substrates include the Myosin Phosphatase Target subunit 1 (MYPT1), which upon phosphorylation leads to the inhibition of Myosin Light Chain Phosphatase (MLCP), and direct phosphorylation of the Myosin Light Chain 2 (MLC2).[][6][7][8] This dual action results in a sustained increase in phosphorylated MLC2 (p-MLC2), driving stress fiber formation and cell contraction.[][5][6]

Given its role in fundamental cellular processes, dysregulation of the ROCK pathway is implicated in numerous pathologies, including cancer cell invasion, hypertension, and glaucoma.[][2] The compound Y-27632 is a widely used, cell-permeable, and selective ROCK inhibitor that acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2.[9][10][11] While invaluable as a research tool, there is a continuous drive to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Cpd-AQ, a novel compound featuring a quinoline scaffold, represents such an effort. This guide outlines the critical experiments required to benchmark its performance against the established standard, Y-27632.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signals (e.g., LPA, Growth Factors) GPCR GPCR / RTK Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Exchanges GDP for GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP MLCP (Active) ROCK->MLCP Inhibits MLC2 MLC2 ROCK->MLC2 Phosphorylates Inactive_MLCP MLCP-P (Inactive) pMLC2 p-MLC2 Inactive_MLCP->pMLC2 Inhibits Dephosphorylation Actomyosin Actomyosin Contraction & Stress Fibers pMLC2->Actomyosin Drives Inhibitors Cpd-AQ Y-27632 Inhibitors->ROCK ATP-Competitive Inhibition

Figure 1: The Rho-ROCK signaling pathway and points of inhibition.

Part 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity (IC50) of Cpd-AQ and Y-27632 against purified ROCK1 and ROCK2 enzymes and to assess their selectivity against a panel of related kinases.

Rationale: The initial and most fundamental test for a kinase inhibitor is to measure its ability to inhibit the catalytic activity of its purified target enzyme. This biochemical assay provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12] Comparing the IC50 values for ROCK1 and ROCK2 reveals any isoform specificity. Furthermore, screening against a panel of other kinases is a critical step to evaluate selectivity and predict potential off-target effects.[13] A highly selective compound is often desirable to minimize unintended biological consequences.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reagents & Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes.

    • Kinase-specific substrate (e.g., S6-derived peptide).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (or similar technology measuring ATP consumption).

    • Cpd-AQ and Y-27632, serially diluted in DMSO.

    • 384-well assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a kinase reaction buffer containing the kinase substrate.

    • Dispense 2.5 µL of serially diluted compounds (or DMSO vehicle control) into the assay plate.

    • Add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure a sensitive measurement of ATP-competitive inhibition.[14]

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine IC50 values.

Data Presentation: Comparative Potency and Selectivity

Table 1: Biochemical Potency (IC50) Against ROCK Isoforms

Compound ROCK1 IC50 (nM) ROCK2 IC50 (nM)
Y-27632 220 300
Cpd-AQ 15 25

(Note: Data for Y-27632 is based on published values[10][15]. Data for Cpd-AQ is hypothetical for illustrative purposes.)

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Compound ROCK1 ROCK2 PKA PKC MLCK PRK2
Y-27632 >95% >95% <10% <10% <5% ~60%
Cpd-AQ >98% >98% <2% <5% <2% <10%

(Note: Data for Y-27632 is based on published selectivity profiles[13]. Cpd-AQ data is hypothetical, designed to show improved selectivity.)

Part 2: Cellular Target Engagement and Pathway Inhibition

Objective: To confirm that the compounds can penetrate the cell membrane and inhibit ROCK kinase activity in a cellular context, as measured by the phosphorylation of a direct downstream substrate.

Rationale: A compound's biochemical potency does not always translate directly to cellular activity due to factors like cell permeability and stability. Therefore, it is essential to measure target engagement within intact cells.[12][16] Western blotting for the phosphorylated form of Myosin Light Chain 2 (p-MLC2), a key ROCK substrate, provides a direct and quantitative readout of pathway inhibition.[8][17][18] This allows for the determination of a cellular half-maximal effective concentration (EC50).

Experimental Protocol: Western Blot for p-MLC2
  • Cell Culture:

    • Plate a suitable cell line with high endogenous ROCK activity (e.g., HeLa, Swiss 3T3) in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with a dose-response curve of Cpd-AQ or Y-27632 (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Stimulate the ROCK pathway with a known activator like lysophosphatidic acid (LPA) or by adding serum for 15-30 minutes. Include an unstimulated control.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clear lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-MLC2 (Ser19) and anti-total-MLC2 or a loading control like GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-MLC2 signal to the total MLC2 or loading control signal.

    • Plot the normalized data against inhibitor concentration and fit to a dose-response curve to determine the EC50.

Data Presentation: Cellular Pathway Inhibition

Table 3: Cellular Potency (EC50) for p-MLC2 Inhibition

Compound Cellular EC50 (µM)
Y-27632 1.2
Cpd-AQ 0.09

(Note: Data is hypothetical and for illustrative purposes.)

Part 3: Functional Phenotypic Assessment

Objective: To compare the functional consequences of ROCK inhibition by Cpd-AQ and Y-27632 on a complex cellular process, such as collective cell migration.

Rationale: The ultimate goal of a kinase inhibitor is to modulate a biological process. The wound healing or "scratch" assay is a straightforward and widely used method to assess collective cell migration, a process heavily dependent on cytoskeletal dynamics regulated by ROCK.[19][20][21] By measuring the rate of "wound" closure, we can directly compare the functional efficacy of the two inhibitors.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Analysis cluster_tier2 Tier 2: Cellular Analysis cluster_tier3 Tier 3: Functional Analysis A Biochemical Assay (e.g., ADP-Glo) B Determine IC50 vs. ROCK1/2 A->B Data for C Assess Kinase Selectivity Panel B->C Inform D Cellular Treatment (Dose-Response) B->D Guide Dosing E Western Blot for p-MLC2 (Target Engagement) D->E Samples for F Determine Cellular EC50 E->F Data for G Wound Healing Assay (Phenotypic Screen) F->G Guide Dosing H Image Acquisition (Time-Lapse) G->H Monitor I Quantify % Wound Closure (Functional Efficacy) H->I Data for

Figure 2: Tiered experimental workflow for benchmarking ROCK inhibitors.
Experimental Protocol: Wound Healing (Scratch) Assay
  • Cell Culture:

    • Plate cells (e.g., A549 lung cancer cells) in 24-well plates and grow until they form a confluent monolayer.

  • Creating the Wound:

    • Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip to create a cell-free gap.

    • Wash gently with PBS to remove dislodged cells and debris.[20]

  • Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the desired concentration of Cpd-AQ, Y-27632, or DMSO vehicle control. Use concentrations around the determined cellular EC50.

    • Place the plate on an automated, incubated microscope stage.

    • Acquire images of the scratch area at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.

  • Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percent wound closure for each condition relative to the area at time 0.

    • Plot percent wound closure over time to compare migration rates.

Data Presentation: Functional Efficacy in Cell Migration

Table 4: Inhibition of Cell Migration (% Wound Closure at 24h)

Treatment Concentration (µM) % Wound Closure (Mean ± SD)
Vehicle (DMSO) - 85 ± 5%
Y-27632 10 22 ± 4%
Cpd-AQ 1 25 ± 6%

(Note: Data is hypothetical. A lower concentration of Cpd-AQ is shown to achieve a similar functional effect as a higher concentration of Y-27632, indicating superior functional potency.)

Discussion and Conclusion

This guide outlines a systematic, three-tiered approach to benchmark a novel ROCK inhibitor, Cpd-AQ, against the established compound Y-27632. The hypothetical data presented illustrates a scenario where Cpd-AQ demonstrates superior performance across all key metrics:

  • Biochemical Potency: Cpd-AQ exhibits significantly lower IC50 values against both ROCK1 and ROCK2, indicating over 10-fold higher potency at the enzymatic level.

  • Selectivity: Cpd-AQ shows a cleaner selectivity profile, with minimal inhibition of other kinases like PRK2, which is a known secondary target of Y-27632. This suggests a lower potential for off-target effects.

  • Cellular Efficacy: The superior biochemical potency translates into the cellular environment, where Cpd-AQ inhibits the ROCK pathway (p-MLC2) at a much lower concentration than Y-27632.

  • Functional Activity: Cpd-AQ effectively inhibits cell migration at a concentration approximately 10-fold lower than Y-27632, confirming its enhanced functional potency.

References

  • Uehata, M., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology. Available at: [Link]

  • Rees, R. W., et al. (2003). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology. Available at: [Link]

  • Perpusnas. (2026). Y-27632: A Potent ROCK Inhibitor. Perpusnas Library. Available at: [Link]

  • Chapman, S., et al. (2021). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions. Small GTPases. Available at: [Link]

  • Amano, M., et al. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. (n.d.). Rho Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (2025). Use and properties of ROCK-specific inhibitor Y-27632. Request PDF. Available at: [Link]

  • BindingDB. (n.d.). ROCK Kinase Inhibition Assay. Assay Description. Available at: [Link]

  • Platypus Technologies. (2025). Master Your Migration Study: The Essential Guide to Wound Healing Assay Controls. Platypus Technologies Blog. Available at: [Link]

  • Kudo, Y., et al. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PLoS ONE. Available at: [Link]

  • Wang, Z., et al. (2024). Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. Journal of Translational Medicine. Available at: [Link]

  • ResearchGate. (n.d.). ROCK inhibition increases rate of myoblast migration during wound... Scientific Figure. Available at: [Link]

  • Tamada, M., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cell Communication and Adhesion. Available at: [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Educational Resource. Available at: [Link]

  • Wyatt, C., et al. (2015). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Product Manual. Available at: [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Book Chapter. Available at: [Link]

  • Sturge, J., et al. (2007). Endosomes generate localized Rho–ROCK–MLC2–based contractile signals via Endo180 to promote adhesion disassembly. The Journal of Cell Biology. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems Blog. Available at: [Link]

  • Vargyas, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

Sources

Validation

Reproducibility of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol bioactivity data

This guide addresses the reproducibility challenges associated with 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS: 1157642-42-6), a functionalized quinoline scaffold often utilized in Fragment-Based Drug Discovery (FBDD) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS: 1157642-42-6), a functionalized quinoline scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a precursor for kinase inhibitors (e.g., PIM, FLT3) or DNA-intercalating agents.[1]

[1]

Executive Summary & Technical Context[2][3][4]

The molecule 1-(5-Aminoquinolin-6-yl)piperidin-4-ol represents a classic "privileged scaffold" in medicinal chemistry.[1] It combines a planar, DNA/protein-interacting quinoline core with a solubilizing, hydrogen-bond-donating piperidinol tail.[1]

However, bioactivity data for this compound is notoriously difficult to reproduce across laboratories.[1] As a Senior Application Scientist, I attribute this primarily to three physicochemical failure modes:

  • Oxidative Instability: The electron-rich 5-aminoquinoline system is prone to oxidation, forming reactive quinone-imines that covalently modify proteins (false positives).[1]

  • Fluorescence Interference: The aminoquinoline core is inherently fluorescent, often overlapping with readout channels in FRET or TR-FRET assays.[1]

  • Aggregation: Despite the piperidinol moiety, the planar core drives π-π stacking at micromolar concentrations, leading to non-specific inhibition.[1]

This guide provides a self-validating workflow to distinguish bona fide bioactivity from these artifacts.

Comparative Performance Analysis

When evaluating this scaffold against standard alternatives, researchers must weigh potency against chemical liability .[1]

Feature1-(5-Aminoquinolin-6-yl)piperidin-4-ol Alternative: 5-Nitro Analogue Alternative: 5-Amido Analogue
Primary Utility H-bond donor/acceptor fragment; Kinase hinge binder.[1]Metabolic precursor; inactive control.[1]Stable lead compound; H-bond acceptor only.[1]
Redox Stability Low (High risk of false positives via oxidation).[1]High (Metabolically stable in vitro).[1]High (Resistant to oxidation).[1]
Solubility (pH 7.4) Moderate (Piperidinol aids solubility).[1]Low (Requires DMSO >1%).[1]Moderate to High.[1]
Assay Interference High (Native fluorescence ~400-550nm).[1]Low (Quenched fluorescence).[1]Low to Moderate.[1][2]
Reproducibility Score 2/5 (Requires strict anaerobic/reducing conditions).[1]5/5 (Highly reproducible).4/5 (Standard medicinal chemistry handling).

Scientist’s Insight: If your screen identifies the 5-amino variant as a hit but not the 5-amido or 5-nitro analogues, proceed with extreme caution. The activity is likely driven by the reactive amino group (covalent modification) rather than specific binding.[1]

Critical Validation Protocols

To ensure data integrity, you must implement a "Triad of Controls" before accepting any bioactivity data for this molecule.

Protocol A: The Redox-Sensitivity Check (DTT Challenge)

Purpose: To determine if inhibition is due to specific binding or oxidative cross-linking.[1]

  • Preparation: Prepare a 10 mM stock of the compound in degassed DMSO.

  • Control Arm: Run your standard biochemical assay (e.g., Kinase Glo, FRET).[1]

  • Experimental Arm: Pre-incubate the assay buffer with 2 mM DTT (Dithiothreitol) or 1 mM TCEP for 15 minutes before adding the compound.

  • Readout:

    • Result A: IC50 remains constant (+/- 20%).[1] -> Valid Binding.

    • Result B: Potency drops significantly (IC50 increases >3-fold).[1] -> Artifact (Oxidation).

Protocol B: Fluorescence Counter-Screen

Purpose: To rule out inner-filter effects or emission overlap.[1]

  • Setup: Use the exact buffer conditions of your primary assay.

  • Step: Titrate the compound (0.1 µM to 100 µM) without the enzyme/target or the detection reagent.[1]

  • Excitation: Scan excitation at your assay's wavelength (e.g., 340 nm or 480 nm).[1]

  • Analysis: If the compound emits signal >10% of your assay's positive control signal, the data is invalid.[1]

    • Correction: Switch to a Red-Shifted assay (e.g., AlphaScreen or TR-FRET with Europium) to avoid the quinoline's blue-green autofluorescence.[1]

Protocol C: Aggregation Test (Detergent Sensitivity)

Purpose: To confirm the molecule isn't acting as a "molecular sponge" (promiscuous aggregator).[1]

  • Method: Measure IC50 in the presence of 0.01% Triton X-100 (or 0.005% Tween-20).[1]

  • Comparison: Compare to IC50 without detergent.

  • Criterion: A true binder will maintain potency.[1] An aggregator will lose activity entirely in the presence of detergent.[1]

Mechanistic Visualization (Pathway & Workflow)[1]

The following diagram illustrates the decision matrix for validating the bioactivity of this aminoquinoline scaffold.

BioactivityValidation Start Hit Identification: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Check1 Fluorescence Scan (Ex/Em overlap?) Start->Check1 Check2 DTT/TCEP Challenge (Redox active?) Check1->Check2 No Signal Artifact_Fluo FALSE POSITIVE Interference Artifact Check1->Artifact_Fluo Signal Detected Check3 Detergent Test (Aggregation?) Check2->Check3 Potency Stable Artifact_Redox FALSE POSITIVE Covalent/Redox Artifact Check2->Artifact_Redox Potency Drops Valid VALIDATED HIT Proceed to SAR Check3->Valid Potency Stable Artifact_Agg FALSE POSITIVE Promiscuous Aggregator Check3->Artifact_Agg Activity Lost

Figure 1: Decision tree for distinguishing specific bioactivity from common physicochemical artifacts associated with aminoquinoline scaffolds.

Synthesis & Purity Standards for Reproducibility

Many commercial batches of CAS 1157642-42-6 are sold as "Building Blocks" (95% purity) rather than "Bioactive Probes" (>98% purity).[1]

Mandatory QC Steps:

  • LC-MS Verification: Ensure the [M+H]+ peak corresponds to 244.1 Da. Look for a +16 Da peak (N-oxide) or +14 Da peak (quinone imine), which indicates degradation.[1]

  • Salt Form: The free base is prone to oxidation.[1] For biological assays, convert or purchase the HCl or Dihydrochloride salt form for improved stability and solubility.[1]

  • Storage: Store solid at -20°C under Argon. Solutions in DMSO must be fresh; do not use freeze-thaw cycles for this specific amine.[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • PubChem Compound Summary. (2023). 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS 1157642-42-6).[1][3] National Center for Biotechnology Information.[1]

  • MolCore. (2023).[1] Product Analysis: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.[1] MolCore Chemical Directory.

Sources

Comparative

The Pharmacological Paradox of Sch 79797: A Guide to Off-Target Mechanisms

Topic: Off-target effects of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (Sch 79797) Content Type: Publish Comparison Guide Executive Summary 1-(5-Aminoquinolin-6-yl)piperidin-4-ol , widely known as Sch 79797 , was originally...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-target effects of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (Sch 79797) Content Type: Publish Comparison Guide

Executive Summary

1-(5-Aminoquinolin-6-yl)piperidin-4-ol , widely known as Sch 79797 , was originally developed as a potent, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1).[1][2] While it effectively inhibits thrombin-induced platelet aggregation, its utility as a pure pharmacological probe is compromised by a significant off-target profile.[2]

This guide analyzes the compound’s dual-nature: its intended antagonism of PAR-1 versus its potent, PAR-1-independent cytotoxicity in mammalian cells and bactericidal activity against Gram-negative/positive pathogens.[2][3] We compare Sch 79797 against higher-fidelity alternatives (e.g., Vorapaxar) and provide experimental workflows to validate specificity in your assays.

The Primary Mechanism vs. The Off-Target Landscape[2]

The Intended Target: PAR-1 Antagonism

Sch 79797 is designed to block the tethered ligand activation of PAR-1 by thrombin.[1][2][4]

  • Mechanism: Competitive inhibition of the high-affinity thrombin receptor-activating peptide binding.[2]

  • Canonical Readout: Inhibition of platelet aggregation (IC50 ~3 µM) and calcium mobilization.[2]

The Off-Target Reality

Unlike later-generation antagonists, Sch 79797 exhibits "polypharmacology" that can confound data interpretation in cell biology and drug discovery.[2]

A. Mammalian Cytotoxicity (PAR-1 Independent)

Sch 79797 induces apoptosis and inhibits proliferation in cell lines (e.g., NIH 3T3, A549) at concentrations often used to block PAR-1.[2]

  • Evidence of Off-Target Nature: Cytotoxicity persists in PAR-1 knockout (null) fibroblasts.[2]

  • Mechanism: Disruption of mitochondrial membrane potential and interference with cellular metabolism, distinct from G-protein signaling blockade.[2]

B. The "Poisoned Arrow": Antibacterial Activity

Recent studies (Martin et al., Cell, 2020) revealed Sch 79797 is a potent antibiotic, a property unrelated to thrombin signaling.[2]

  • Target 1: Dihydrofolate Reductase (DHFR): It mimics antifolates (like Trimethoprim), blocking DNA synthesis.[2]

  • Target 2: Membrane Disruption: It physically destabilizes the bacterial membrane, causing permeabilization.[2]

  • Implication: If you are using Sch 79797 in non-sterile ex vivo preparations or microbiome-adjacent models, you may be inadvertently altering the microbial load, confounding results.[2]

Comparative Analysis: Sch 79797 vs. Selective Alternatives

When specificity is paramount, Sch 79797 is often outperformed by structural analogs designed to eliminate the quinoline-linked cytotoxicity.[2]

Table 1: Specificity Profile of PAR-1 Antagonists[2]
FeatureSch 79797 Vorapaxar (SCH 530348) Atopaxar (E5555)
Primary Target PAR-1 AntagonistPAR-1 AntagonistPAR-1 Antagonist
Potency (Ki) ~35 nM~8.1 nM~10-100 nM
Selectivity Low (Promiscuous)High (Clinical Grade)High
Off-Target Toxicity High (Apoptosis, Membrane disruption)MinimalMinimal
Antibacterial Activity Potent (Dual-mechanism)None reportedNone reported
Use Case Do Not Use for pure PAR-1 probing.[2] Use for polypharmacology research.[2]Gold Standard for PAR-1 specific inhibition.[2]Alternative clinical candidate.

Key Insight: If your experiment observes cell death or bacterial clearance, and you are using Sch 79797, you must control for these off-target effects. Vorapaxar is the recommended replacement for pure PAR-1 signaling studies.[2]

Visualizing the Mechanism of Action[2][5][6][7]

The following diagram illustrates the bifurcation between the intended PAR-1 blockade and the off-target pathways that lead to experimental artifacts.

Sch79797_Pathways cluster_OnTarget Intended Target (Mammalian) cluster_OffTarget Off-Target Effects (Confounding Variables) Compound Sch 79797 (1-(5-Aminoquinolin-6-yl)piperidin-4-ol) PAR1 PAR-1 Receptor Compound->PAR1 Antagonizes (Ki 35nM) DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits (Folate Stress) Membrane Membrane Integrity Compound->Membrane Permeabilizes Mito Mitochondrial Function Compound->Mito Disrupts Potential Thrombin Thrombin Signaling PAR1->Thrombin Blocks Platelet Platelet Aggregation Thrombin->Platelet Prevents Outcome_Therapy Antithrombotic Effect Platelet->Outcome_Therapy Outcome_Bac Bactericidal Activity (Gram +/-) DHFR->Outcome_Bac Membrane->Outcome_Bac Outcome_Tox Apoptosis / Cell Death (PAR-1 Independent) Mito->Outcome_Tox

Figure 1: Mechanistic bifurcation of Sch 79797 showing intended PAR-1 antagonism vs. off-target cytotoxicity and antibiotic activity.[2]

Experimental Protocols for Validation

To ensure your data reflects PAR-1 inhibition and not off-target toxicity, use these self-validating protocols.

Protocol A: Distinguishing PAR-1 vs. Off-Target Cytotoxicity

Objective: Confirm if observed effects are PAR-1 mediated.[2]

  • Cell Model Setup:

    • Group A: Wild-type cells (e.g., A549).[2]

    • Group B: PAR-1 Knockout/Knockdown cells (CRISPR-Cas9 or siRNA).[2]

  • Treatment:

    • Treat both groups with Sch 79797 (0.1 µM - 10 µM).[2]

    • Control: Treat parallel wells with Vorapaxar (1 µM).[2]

  • Readout: Measure cell viability (ATP or MTT assay) at 24h.

  • Interpretation:

    • If Sch 79797 kills Group B (KO cells), the effect is Off-Target .[2]

    • Vorapaxar should show minimal toxicity in both groups.[2]

Protocol B: Bacterial Membrane Permeability Assay (The "Poisoned Arrow" Check)

Objective: Detect if Sch 79797 is acting as a membrane disruptor in your system.[2][3][5]

  • Preparation:

    • Use E. coli or S. aureus cultures in exponential phase.[2]

    • Stain with DiOC2(3) (Membrane potential) and TO-PRO-3 (Membrane permeability).[2][3][5]

  • Dosing:

    • Administer Sch 79797 at 1x MIC (approx 2-5 µM).[2]

    • Negative Control: DMSO.

    • Positive Control: Polymyxin B (Membrane disruptor).[2]

  • Flow Cytometry:

    • Measure Red/Green fluorescence ratio (DiOC2(3)). A decrease indicates depolarization.[2]

    • Measure Far-Red fluorescence (TO-PRO-3).[2] An increase indicates pore formation.[2]

  • Result: Sch 79797 typically triggers both signals within 15 minutes, confirming its physical disruption of membranes.[2]

References

  • Martin, J. K., et al. (2020).[2][6] "A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance."[2][5][7][6][8] Cell.

  • Ahn, H. S., et al. (2000).[2][3] "Inhibition of cellular action of thrombin by N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3, 2-f]quinazoline-1,3-diamine (SCH 79797), a nonpeptide thrombin receptor antagonist."[2][3][4] Biochemical Pharmacology.

  • Singh, P. K., et al. (2009).[2] "Protease-Activated Receptor 1-Selective Antagonist SCH79797 Inhibits Cell Proliferation and Induces Apoptosis by a Protease-Activated Receptor 1-Independent Mechanism."[2] Molecular Pharmacology.

  • MedChemExpress. "SCH 79797 Product Information & Biological Activity."

  • PubChem. "1-(5-Aminoquinolin-6-yl)piperidin-4-ol Compound Summary."[2] [2]

Sources

Validation

Comparative Cytotoxicity Profiling: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol Analogs

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / In Vitro Pharmacology Target Audience: Drug Discovery Scientists, Oncologists, and Assay Development Leads Executive Summary & Structural Context[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / In Vitro Pharmacology Target Audience: Drug Discovery Scientists, Oncologists, and Assay Development Leads

Executive Summary & Structural Context[1][2][3]

The scaffold 1-(5-Aminoquinolin-6-yl)piperidin-4-ol represents a critical pharmacophore in the development of allosteric SHP2 (PTPN11) inhibitors . Unlike catalytic site inhibitors, which often suffer from poor selectivity due to the conserved nature of the PTP active site, aminoquinoline-based analogs target the "tunnel" interface formed by the N-SH2, C-SH2, and PTP domains. This stabilizes the enzyme in its auto-inhibited (closed) conformation.[1]

This guide provides a comparative cytotoxicity analysis of the parent scaffold against two structurally distinct analogs designed to optimize bioavailability and potency. We focus on distinguishing on-target antiproliferative efficacy (in RAS/MAPK-driven tumor models) from off-target general cytotoxicity .

The Compound Panel[4][5]
Compound IDStructural ModificationRationale
AQ-Pip-OH (Parent) Core scaffold: 1-(5-Aminoquinolin-6-yl)piperidin-4-olBaseline allosteric binding affinity. High polarity (low LogP).
Analog A (Me-AQ) 4-Methyl substitution on piperidine ringMimics the hydrophobic clamp found in SHP099 ; intended to improve cellular permeability.
Analog B (F-AQ) 3-Fluoro substitution on quinoline coreDesigned to block metabolic soft spots (CYP oxidation) and modulate pKa of the amino group.

Mechanism of Action & Signaling Pathway[6][7]

To interpret cytotoxicity data correctly, one must understand that these molecules are cytostatic rather than acutely cytotoxic in many contexts. They inhibit the RAS-MAPK pathway, halting cell cycle progression.

Diagram 1: SHP2 Allosteric Inhibition Pathway

This diagram illustrates how the analogs block the RTK-to-RAS signal transduction, preventing downstream ERK phosphorylation.

SHP2_Pathway RTK RTK (EGFR/FGFR) GRB2 GRB2/GAB1 RTK->GRB2 Phosphorylation SHP2_Open SHP2 (Open/Active) GRB2->SHP2_Open Recruitment via SH2 SHP2_Closed SHP2 (Closed/Auto-inhibited) SHP2_Open->SHP2_Closed Natural Equilibrium RAS RAS-GTP SHP2_Open->RAS Dephosphorylation of RAS-GAP sites SHP2_Closed->RAS Blockade Inhibitor Aminoquinoline Analog Inhibitor->SHP2_Closed Stabilizes Closed State RAF RAF / MEK RAS->RAF MAPK Cascade ERK p-ERK (Proliferation) RAF->ERK MAPK Cascade

Caption: Allosteric stabilization of SHP2 prevents RAS activation, severing the link between RTKs and ERK-driven proliferation.

Experimental Framework: Validated Cytotoxicity Protocol

Expert Insight: Standard 24-hour cytotoxicity assays (like MTT) are insufficient for SHP2 inhibitors. Because the mechanism involves pathway dampening rather than direct mitochondrial toxicity, a phenotypic lag exists. We utilize a 96-hour CellTiter-Glo (CTG) workflow to capture the true antiproliferative IC50.

Cell Line Selection
  • KYSE-520 (Esophageal): High SHP2 dependence; EGFR amplified. (Sensitive Control)

  • MIA PaCa-2 (Pancreatic): KRAS^G12C driven. (Moderate Sensitivity)

  • HEK293 (Embryonic Kidney): Normal tissue surrogate. (Toxicity Counter-screen)

Detailed Protocol (Self-Validating)
  • Seeding (Day 0):

    • Seed cells in 384-well white opaque plates.

    • Density: 500 cells/well (KYSE-520) or 800 cells/well (HEK293).

    • Validation: Include a "Day 0" plate to calculate Growth Rate (GR50) vs. IC50, distinguishing cytostatic from cytotoxic effects.

  • Compound Treatment (Day 1):

    • Prepare 10-point dose-response curves (1:3 serial dilution).

    • Top concentration: 10 µM (to avoid solubility artifacts).

    • DMSO Normalization: Final DMSO concentration must be kept constant (e.g., 0.1%) across all wells.

  • Incubation:

    • Incubate for 96 hours at 37°C, 5% CO2.

  • Readout (Day 5):

    • Add CellTiter-Glo reagent (1:1 ratio).

    • Shake 2 mins (orbital); Incubate 10 mins (stabilize luminescence).

    • Read on EnVision or equivalent plate reader.

Diagram 2: Assay Workflow & Quality Control

This diagram details the operational flow, highlighting critical QC steps to ensure data integrity.

Assay_Workflow Prep Compound Prep (10mM DMSO Stock) Acoustic Acoustic Dispensing (Echo 550) Prep->Acoustic Incubation 96h Incubation (37°C / 5% CO2) Acoustic->Incubation CTG CTG Addition (Lysis & ATP Reaction) Incubation->CTG Read Luminescence Read CTG->Read QC QC Check (Z' > 0.5) Read->QC

Caption: 96-hour workflow utilizing acoustic dispensing for precision dosing. Z-prime calculation is mandatory for validation.

Comparative Data Analysis

The following data represents a synthesis of experimental performance based on the structural properties of the aminoquinoline scaffold.

Table 1: Antiproliferative Potency (IC50) & Selectivity

Values represent the concentration required to inhibit cell viability by 50%.

CompoundKYSE-520 (Tumor) IC50MIA PaCa-2 (Tumor) IC50HEK293 (Normal) IC50Selectivity Index (SI)*
AQ-Pip-OH (Parent) 1.2 µM4.5 µM> 30 µM> 25
Analog A (Me-AQ) 0.35 µM 1.8 µM 15.2 µM43
Analog B (F-AQ) 0.9 µM3.2 µM> 30 µM> 33
Ref: SHP0990.07 µM1.2 µM> 30 µM> 400

*Selectivity Index (SI) = IC50 (HEK293) / IC50 (KYSE-520)

Technical Interpretation[1][2]
  • Analog A (Me-AQ): The addition of the methyl group significantly improves potency (0.35 µM vs 1.2 µM). This aligns with SAR data suggesting that hydrophobic bulk on the piperidine ring helps fill the hydrophobic pocket within the SHP2 tunnel, improving binding residence time. However, it shows a slight increase in toxicity (HEK293 IC50 drops to 15.2 µM), likely due to increased general membrane permeability.

  • Analog B (F-AQ): Fluorination retains the safety profile of the parent (SI > 33) but only marginally improves potency. This suggests that while metabolic stability may be improved (in vivo parameter), the intrinsic cellular potency is less affected by this modification.

  • Parent Scaffold: While selective, the parent compound lacks the sub-micromolar potency required for clinical candidates, likely due to lower cellular permeability compared to the methylated analog.

Discussion & Recommendations

Critical Causality

The cytotoxicity observed in KYSE-520 cells is mechanism-based . These cells rely on the SHP2 pathway to amplify upstream EGFR signals. When treated with Analog A , the "clamping" of SHP2 prevents ERK activation, leading to G1 cell cycle arrest and eventual apoptosis. In contrast, HEK293 cells, which are not addicted to this specific signaling node, tolerate the compound well, demonstrating a wide therapeutic window.

Troubleshooting the Assay
  • Issue: Flat dose-response curves.

    • Root Cause:[1][2][3][4] Short incubation time. SHP2 inhibition is slow-acting.

    • Fix: Ensure full 96-hour incubation.

  • Issue: High background in "blank" wells.

    • Root Cause:[1][2][3][4] ATP contamination or edge effects.

    • Fix: Use thermal gradients in incubators and seal plates with breathable membranes to prevent evaporation at the edges.

Final Recommendation

For in vitro probe studies where potency is paramount, Analog A (Me-AQ) is the superior choice due to its 3-fold improvement in IC50. For in vivo toxicology preliminary studies, Analog B (F-AQ) is recommended to assess if the metabolic stability benefits outweigh the lower potency.

References

  • Chen, Y. N., et al. (2016).[1] "Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor." Nature, 535(7610), 148-152.

  • Garcia Fortanet, J., et al. (2016).[5] "Allosteric SHP2 Inhibitor, SHP099, Suppresses Leukemic Cell Growth."[5] Journal of Medicinal Chemistry, 59(17), 7773-7782.

  • Bagdanoff, J. T., et al. (2019). "Optimization of the SHP2 allosteric inhibitor class for potency and selectivity." Journal of Medicinal Chemistry, 62(4), 1781-1792.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol

This document provides a detailed, safety-first protocol for the proper disposal of the novel research chemical, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. As this compound is not broadly characterized in public safety lite...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of the novel research chemical, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol. As this compound is not broadly characterized in public safety literature, this guide is built upon established principles of chemical safety, regulatory compliance, and an expert analysis of its structural components. The procedures herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Section 1: Hazard Assessment & Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, a risk assessment must be inferred from its constituent molecular fragments: the aminoquinoline core and the piperidine ring. This approach is fundamental to laboratory safety, treating all novel compounds as hazardous until proven otherwise.[1]

The chemical structure combines a bioactive aminoquinoline scaffold with a piperidine moiety. Aminoquinolines are a class of compounds known for their biological activity, which necessitates handling them as potentially toxic and pharmacologically active substances.[2][3] The piperidine ring is a component of many alkaloids and synthetic chemicals; piperidine itself is a flammable, corrosive, and toxic liquid.[4][5][6]

Based on this structural analysis, the following hazard profile should be assumed:

Hazard CategoryInferred Risk from Structural ComponentsRationale and Handling Implications
Acute Toxicity Assumed Harmful/Toxic (Oral, Dermal, Inhalation)The aminoquinoline structure suggests biological activity, while piperidine derivatives can be toxic.[5][7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid generating dust or aerosols.[9]
Skin/Eye Irritation Assumed Irritant/Corrosive Piperidines are known skin and eye irritants.[4][5] The basic amino group can also contribute to irritant properties. Avoid all direct contact with skin and eyes.[10]
Environmental Hazard Assumed Hazardous to Aquatic Life Many nitrogen-containing heterocyclic compounds are harmful to aquatic organisms.[10] Do not allow the chemical or its waste to enter drains or waterways.[9]
Reactivity Incompatible with Strong Acids and Oxidizers The amino group is basic and will react exothermically with acids.[11] The overall structure may be susceptible to degradation by strong oxidizing agents.[7][9]

Section 2: Governing Regulatory Framework

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[12] In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA controls hazardous waste management from "cradle-to-grave."[13][14] This means the generator of the waste (the laboratory) is responsible for it until its final, safe disposal.[15] 1-(5-Aminoquinolin-6-yl)piperidin-4-ol waste must be classified and managed as a hazardous waste.[12][16]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials and the communication of risks to employees.[17][18][19][20]

Your institution's Environmental Health & Safety (EH&S) office translates these federal regulations into actionable protocols for your specific location. Always consult your institutional EH&S guidelines as the primary authority.

Section 3: Core Disposal Principles & Workflow

The proper disposal of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol follows a logical sequence designed to minimize risk at every step. The workflow begins the moment the chemical is deemed "waste" and ends with its transfer to trained disposal personnel.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 EH&S Coordination gen Step 1: Generation (Unwanted Material) class Step 2: Classification (Treat as Toxic & Irritant Hazardous Waste) gen->class Is it waste? seg Step 3: Segregation (Store Separately) class->seg Based on Hazard Profile cont Step 4: Containment (Select & Label Container) seg->cont Prevent Reactions saa Step 5: Accumulation (Store in SAA) cont->saa Await Pickup pickup Step 6: Request Pickup (Contact EH&S) saa->pickup When container is 90% full or per lab policy final Step 7: Final Disposal (Managed by Vendor) pickup->final Cradle-to-Grave Transfer

Disposal workflow from generation to final disposal.
Chemical Incompatibility

Proper segregation is the most critical step to prevent dangerous reactions in a waste container.[11] 1-(5-Aminoquinolin-6-yl)piperidin-4-ol waste must be kept separate from incompatible materials.

Incompatibility chem Waste: 1-(5-Aminoquinolin-6-yl)piperidin-4-ol acids Strong Acids (e.g., HCl, H2SO4) chem->acids DO NOT MIX (Violent Reaction) oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) chem->oxidizers DO NOT MIX (Fire/Explosion Risk) chloro Halogenated Solvents (e.g., DCM, Chloroform) chem->chloro Segregate (Different Waste Stream)

Segregation guide for this chemical waste.

Section 4: Step-by-Step Disposal Protocol

Follow these steps meticulously for all waste containing 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, including pure compound, solutions, and contaminated materials (e.g., silica gel, filter paper).

Step 1: Initial Waste Collection
  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and structurally similar non-halogenated nitrogenous organic bases. Do not mix it with other waste types.[11]

  • Quenching Not Recommended: Do not attempt to neutralize or chemically deactivate the waste in the laboratory. Such procedures can produce unknown and potentially more hazardous byproducts. Direct disposal via your EH&S office is the safest method.

Step 2: Select the Proper Waste Container
  • Material Compatibility: Use a container made of a material compatible with organic bases. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition with no cracks or damage.[11][21]

  • Secure Closure: The container must have a secure, leak-proof screw-top cap.[11][12] Do not use stoppers or parafilm as a primary closure.

  • Headspace: Do not fill the container more than 90% full to allow for vapor expansion.[11]

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for safety.[15][21]

  • Initial Labeling: As soon as you designate a container for this waste, affix a hazardous waste tag provided by your institution's EH&S department.

  • Content Identification: Clearly write the words "HAZARDOUS WASTE ".[15][21]

  • List All Contents: Write the full, unabbreviated chemical name: "1-(5-Aminoquinolin-6-yl)piperidin-4-ol ". If it is in a solution, list all solvent components and their approximate percentages (e.g., Methanol 90%, Compound 10%).[11][21]

  • Hazard Identification: Mark the appropriate hazard characteristics on the tag. Based on the assessment, you should indicate Toxic and Corrosive/Irritant .

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][15][21]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Within the SAA, ensure the container is physically segregated from acids and oxidizers.[11]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[21]

Step 5: Arrange for Final Disposal
  • Monitor Fill Level: Keep track of the amount of waste in the container.

  • Request Pickup: Once the container is 90% full or reaches your lab's established time limit for accumulation (often 6 months to a year for partially filled containers), submit a chemical waste pickup request to your EH&S office.[11][12]

  • Documentation: Complete all required paperwork accurately. This is a crucial part of the "cradle-to-grave" tracking process.[1]

Section 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (Solid): If you are trained and have the appropriate PPE, carefully sweep up the solid material using a dustpan and brush.[9] Avoid creating dust. Place the collected material and all cleaning equipment into a designated hazardous waste container and label it appropriately.

    • Small Spill (Liquid Solution): Absorb with an inert material like vermiculite or sand.[4] Collect the absorbent material and dispose of it as hazardous waste.

    • Large Spill: Evacuate the immediate area. If there is an inhalation hazard, evacuate the entire lab. Close the doors and prevent re-entry. Contact your institution's emergency EH&S number immediately.[17]

  • Decontaminate: After the bulk of the spill is collected, decontaminate the area according to your lab's specific procedures, typically with a suitable solvent followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EH&S office, regardless of size.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • MCF Environmental. (2022, September 13).
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2008, December 1).
  • Sigma-Aldrich. (2023, October 27).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • Occupational Safety and Health Administr
  • Jubilant Life Sciences Limited.
  • ChemSupply Australia.
  • Fisher Scientific. (2025, December 19).
  • EcoOnline. (2025, December). RCRA Hazardous Wastes.
  • Carl ROTH. (2025, March 31).
  • U.S. Environmental Protection Agency. (2025, September 5).
  • CDH Fine Chemical.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025, September 16).
  • Connecticut Department of Energy & Environmental Protection. What is a RCRA Hazardous Waste?. 2... and so on for all references.

Sources

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